Sucrose monodecanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C22H40O12 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
STVGXWVWPOLILC-LUQRLMJOSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) monodecanoate, a sucrose monoester of capric acid, is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2] Its biocompatibility, biodegradability, and versatile physicochemical properties make it a subject of interest for researchers in drug delivery and formulation science.[2] This technical guide provides an in-depth overview of the core physicochemical properties of sucrose monodecanoate, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development.
Chemical Identity
This compound is synthesized through the esterification of sucrose with decanoic acid (capric acid) or its derivatives.[3] The resulting molecule possesses a hydrophilic sucrose head and a hydrophobic decanoyl tail, conferring upon it amphipathic characteristics.
| Identifier | Value | Source |
| Chemical Name | This compound | [4] |
| Synonyms | Sucrose monocaprate, n-Decanoylsucrose, Capric acid sucrose ester | [4] |
| CAS Number | 31835-06-0 | |
| Molecular Formula | C₂₂H₄₀O₁₂ | |
| Molecular Weight | 496.55 g/mol |
Physicochemical Properties
The functional properties of this compound as an emulsifier, solubilizer, and permeability enhancer are dictated by its physicochemical characteristics.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [4] |
| Melting Point | 133-135 °C | N/A |
Table 2: Solubility and Micellar Properties
| Property | Value | Temperature (°C) | Method | Source |
| Solubility in Water | Slightly soluble | Not Specified | Not Specified | N/A |
| Critical Micelle Concentration (CMC) | 2.5 mM | Not Specified | Not Specified |
Table 3: Surfactant Properties
| Property | Value | Method | Source |
| Hydrophilic-Lipophilic Balance (HLB) | High (specific value varies with monoester content) | Calculation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants, marking the concentration at which micelle formation begins.
1. Surface Tension Method [6]
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of this compound in ultrapure water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25 °C).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting curve, where the slope changes.
-
2. Fluorescence Spectroscopy Method [6]
-
Principle: The fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.
-
Apparatus: Fluorescence spectrophotometer.
-
Reagents: Pyrene (B120774) (fluorescence probe).
-
Procedure:
-
Prepare a series of this compound solutions as described for the surface tension method.
-
Add a small aliquot of a stock solution of pyrene in a suitable organic solvent (e.g., acetone) to each solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation.
-
Allow the solvent to evaporate.
-
Equilibrate the solutions at a constant temperature.
-
Measure the fluorescence emission spectra of each solution (excitation typically around 335 nm).
-
Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.
-
The CMC is determined from the point of inflection in the sigmoidal curve.
-
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter for the selection of surfactants in emulsion formulation.
Griffin's Method (Calculation) [5]
-
Principle: For non-ionic surfactants like sucrose esters, the HLB can be calculated based on the weight percentage of the hydrophilic portion (sucrose) of the molecule.
-
Formula: HLB = 20 * (Mh / M)
-
Where:
-
Mh = molecular mass of the hydrophilic portion (sucrose moiety)
-
M = total molecular mass of the molecule
-
-
Experimental Determination (Saponification Method)
-
Principle: The HLB value of an ester-type surfactant can be determined experimentally from its saponification value and the acid value of the fatty acid from which it was derived.
-
Formula: HLB = 20 * (1 - S / A)
-
Where:
-
S = Saponification value of the sucrose ester
-
A = Acid value of decanoic acid
-
-
-
Procedure for Saponification Value (S):
-
Accurately weigh a known amount of this compound into a flask.
-
Add a known excess of alcoholic potassium hydroxide (B78521) (KOH) solution.
-
Reflux the mixture for a specified time to ensure complete saponification.
-
Titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).
-
Perform a blank titration without the sucrose ester.
-
Calculate the saponification value based on the difference in the titration volumes between the blank and the sample.
-
Stability Profile
The stability of this compound is a critical factor in its application, particularly in pharmaceutical formulations.
-
pH Stability: Sucrose fatty acid monoesters generally exhibit good stability in the pH range of 5 to 7 at room temperature. Under acidic conditions (pH below 5), hydrolysis of the glycosidic bond of the sucrose moiety is favored. Conversely, under basic conditions (pH above 7), the ester bond is preferentially hydrolyzed.
-
Thermal Stability: The stability of sucrose esters is also temperature-dependent, with higher temperatures accelerating degradation, especially at non-optimal pH values.
Applications in Drug Development
The unique properties of this compound make it a valuable excipient in drug delivery systems.[2]
Enhancement of Drug Permeability
Sucrose esters, including this compound, can act as permeability enhancers, facilitating the absorption of poorly permeable drugs across biological membranes.[7]
-
Mechanism of Action: The proposed mechanism involves the reversible opening of tight junctions between epithelial cells and the fluidization of the cell membrane, which increases both paracellular and transcellular transport of drug molecules.[7]
Synthesis and Purification
The synthesis of this compound can be achieved through chemical or enzymatic routes, followed by purification to isolate the monoester.[3][8]
Conclusion
This compound is a multifaceted non-ionic surfactant with a well-defined physicochemical profile that underpins its utility in various scientific and industrial domains. Its properties as an emulsifier, coupled with its ability to enhance drug permeability, position it as a valuable excipient in modern drug formulation. This guide provides a foundational understanding of its key characteristics and the methodologies for their assessment, serving as a resource for researchers and professionals in the field.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Biological Activity and Toxicity of Sucrose Monodecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) monodecanoate, a monoester of sucrose and decanoic acid, is a non-ionic surfactant with a range of biological activities that have garnered interest in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, combining a hydrophilic sucrose head with a lipophilic fatty acid tail, allows it to interact with cell membranes, leading to a variety of cellular effects. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity and toxicity of sucrose monodecanoate, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Biological Activity of this compound
This compound exhibits a spectrum of biological effects, primarily attributed to its surfactant properties. These include antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
This compound has demonstrated notable activity against a range of microorganisms, with a more pronounced effect on Gram-positive bacteria. This selective action is attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria.
Mechanism of Action: The primary mechanism of antimicrobial action for sucrose esters is the disruption of the bacterial cell membrane's integrity. The lipophilic fatty acid tail intercalates into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Food-Related Bacteria [1]
| Bacterial Type | Species | MIC (mM) |
| Gram-positive | Bacillus cereus | 2.5 |
| Bacillus subtilis | 2.5 | |
| Staphylococcus aureus | 2.5 | |
| Gram-negative | Escherichia coli | 10 |
| Salmonella typhimurium | 10 |
Anti-inflammatory Activity
While specific data for this compound is limited, studies on related sucrose fatty acid esters indicate significant anti-inflammatory potential. This activity is likely mediated through the inhibition of key inflammatory pathways. A study on sucrose fatty acid esters isolated from Astragalus membranaceus demonstrated significant inhibition of Nuclear Factor-kappa B (NF-κB) activation, a critical regulator of the inflammatory response.
Mechanism of Action: Sucrose esters may exert their anti-inflammatory effects by modulating signaling pathways such as NF-κB and Mitogen-Activated Protein Kinase (MAPK). By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 2: NF-κB Inhibitory Activity of Sucrose Fatty Acid Esters (from Astragalus membranaceus) [2]
| Compound | IC50 (µM) for NF-κB Activation |
| 6'-O-linoleyl sucrose | 4.4 |
| 6'-O-palmitoyl sucrose | 24.7 |
| Other related sucrose esters | 5.0 - 15.8 |
Toxicity Profile of this compound
The toxicity of sucrose esters is generally considered to be low, as they are readily hydrolyzed in the body to sucrose and the corresponding fatty acid, both of which are common dietary components.
Acute Oral Toxicity
Table 3: Acute Oral Toxicity of Sucrose [1][3][4]
| Substance | Test Animal | LD50 (mg/kg) |
| Sucrose | Rat | 29,700 |
Cytotoxicity
Information on the cytotoxic effects of this compound on specific cancer cell lines is not extensively documented in publicly available literature. However, the general methodology for assessing cytotoxicity is well-established.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the biological activity and toxicity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol: Broth Microdilution Assay [5][6][7][8][9]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration. Further dilute in sterile Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for serial dilutions.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol: COX Inhibition Assay [10][11][12][13][14][15][16]
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations. Arachidonic acid is used as the substrate.
-
Compound Incubation: Pre-incubate the COX enzyme with various concentrations of this compound or a control inhibitor (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for both) in a reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin (B15479496) Measurement: The product of the COX reaction, prostaglandin E2 (PGE2), is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Calculation: The IC50 value is the concentration of the compound that causes 50% inhibition of the COX enzyme activity, determined by measuring the reduction in PGE2 production.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are intrinsically linked to its interaction with cellular signaling pathways. The following diagrams illustrate a key inflammatory pathway potentially modulated by sucrose esters and a typical experimental workflow for assessing biological activity.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. NF-κB inhibitory activity of sucrose fatty acid esters and related constituents from Astragalus membranaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the LD50 of sucrose? | AAT Bioquest [aatbio.com]
- 4. Sucrose Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. youtube.com [youtube.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pedworld.ch [pedworld.ch]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical micelle concentration determination of sucrose monodecanoate
An In-depth Technical Guide to the Critical Micelle Concentration Determination of Sucrose (B13894) Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sucrose monodecanoate, a non-ionic surfactant of significant interest in the pharmaceutical and cosmetic industries.[1][2][3] Sucrose esters, such as this compound, are valued for their emulsifying properties, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values.[1][2] The CMC is a fundamental parameter that signifies the concentration at which surfactant molecules self-assemble into micelles, a process that underpins their functionality in various applications.[4]
Understanding this compound and its Critical Micelle Concentration (CMC)
This compound is a sucrose fatty acid ester, an amphiphilic molecule composed of a hydrophilic sucrose head and a lipophilic 10-carbon fatty acid tail (decanoyl group).[1][2][5] This dual nature drives its surface-active properties.[6] In an aqueous solution, as the concentration of this compound increases, the molecules initially arrange at the air-water interface, leading to a reduction in surface tension.[6][7]
The Critical Micelle Concentration (CMC) is the specific concentration above which these molecules begin to form spherical or rod-like aggregates known as micelles in the bulk of the solution.[4][5] At this point, the surface is saturated, and further additions of the surfactant primarily contribute to the formation of new micelles.[4][6] Consequently, physical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances, exhibit an abrupt change at the CMC.[4][7] The determination of this value is crucial for optimizing formulations and understanding the behavior of the surfactant.[4]
Below is a diagram illustrating the principle of micelle formation.
Quantitative Data for this compound CMC
The CMC of sucrose esters is influenced by factors such as the length of the fatty acid chain, temperature, and the purity of the compound.[4][5] For nonionic surfactants, an increase in the hydrophobic tail length generally leads to a lower CMC value.[5] The following table summarizes the reported CMC values for this compound (C10).
| CMC Value | Method of Determination | Temperature (°C) | Notes | Source |
| 2.5 mM | Not specified | Not specified | Provided as a typical property for the substance. | [8] |
| ~1.5 - 4 mM | Not specified | Not specified | General range reported for C10 sucrose esters. The variation can be due to different measurement methods and sample purity. | [5] |
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of non-ionic surfactants like this compound. The most common and effective techniques include surface tension measurement and fluorescence spectroscopy.
Surface Tension Method
This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4][7] It relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[4][6]
Experimental Workflow
Detailed Methodology
-
Solution Preparation : Prepare a concentrated stock solution of this compound in deionized water. From this stock, prepare a series of solutions with decreasing concentrations through serial dilution. The concentration range should adequately span the expected CMC.[7]
-
Instrumentation : Use a calibrated surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for measurements.[9][10] Ensure the temperature of the sample is controlled and constant throughout the experiment, as temperature can influence the CMC.[4]
-
Measurement : For each concentration, measure the surface tension. It is crucial to allow the solution to equilibrate, as the migration of surfactant molecules to the surface is not instantaneous. Take multiple readings for each concentration to ensure accuracy.[7]
-
Data Analysis : Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[7] The resulting graph will typically show two linear regions: a steeply sloped region at lower concentrations and a plateau or a line with a much smaller slope at higher concentrations.[4]
-
CMC Determination : The CMC is determined from the concentration at the point of intersection of the two extrapolated linear portions of the plot.[6][7]
Fluorescence Spectroscopy Method
This method is highly sensitive and utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence characteristics change depending on the polarity of its microenvironment. Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles, causing a detectable change in its fluorescence spectrum.[7]
Experimental Workflow
Detailed Methodology
-
Solution Preparation : Prepare a series of this compound solutions in deionized water, covering a range of concentrations below and above the anticipated CMC.
-
Probe Addition : Add a small aliquot of a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone) to each surfactant solution. The final concentration of the probe should be very low to avoid perturbing micelle formation. The solvent is typically allowed to evaporate, leaving the probe dispersed in the aqueous solution.
-
Instrumentation : Use a fluorescence spectrophotometer to record the emission spectra of the probe in each solution. For pyrene, the excitation wavelength is typically set around 335 nm, and the emission spectrum is scanned.
-
Measurement : Record the fluorescence intensity at specific emission peaks. For pyrene, the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic bands are of interest. The ratio of these intensities (I₁/I₃) is sensitive to the polarity of the probe's environment.
-
Data Analysis : Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sigmoidal curve is typically obtained.
-
CMC Determination : The CMC is determined from the concentration at the midpoint of the transition in the sigmoidal plot. This inflection point marks the onset of micelle formation where the probe begins to move into the hydrophobic micellar core.[7]
Other Methods
-
Conductivity Method : This method is highly effective for ionic surfactants, as it detects the change in molar conductivity when charged monomers aggregate into slower-moving, charged micelles.[4][7] For non-ionic surfactants like this compound, the change in conductivity is very small, making this method less sensitive and generally not the preferred choice.[7][11]
-
Turbidity Measurement : This method is based on the increase in turbidity of a surfactant solution when micelles form, especially when a water-insoluble substance is solubilized within them.[4][7] The concentration at which a sharp increase in turbidity is observed corresponds to the CMC.[7]
Conclusion
The determination of the critical micelle concentration is a critical step in the characterization of this compound for its application in research and product development. The surface tension and fluorescence spectroscopy methods are robust and reliable techniques for obtaining accurate CMC values for this non-ionic surfactant. A thorough understanding of these experimental protocols and the underlying principles enables scientists to effectively harness the unique properties of this compound in various formulations.
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. justagriculture.in [justagriculture.in]
- 5. arxiv.org [arxiv.org]
- 6. biolinscientific.com [biolinscientific.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. This compound | 31835-06-0 [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Self-Assembly of Sucrose Monodecanoate in Aqueous Solutions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) monodecanoate, a non-ionic surfactant belonging to the sucrose fatty acid ester family, has garnered significant attention across the pharmaceutical, cosmetic, and food industries.[1][2] Comprising a hydrophilic sucrose headgroup and a ten-carbon hydrophobic decanoate (B1226879) tail, its amphiphilic nature drives spontaneous self-assembly in aqueous environments.[1] This process, leading to the formation of supramolecular structures such as micelles, is fundamental to its function as an emulsifier, stabilizer, and solubilizing agent.[2][3] Understanding the principles and quantitative parameters of sucrose monodecanoate's self-assembly is critical for its effective application in advanced formulations, including drug delivery systems. This guide provides a comprehensive overview of its aggregation behavior, key quantitative data, and the experimental protocols used for its characterization.
Fundamentals of Self-Assembly in Aqueous Solutions
The self-assembly of this compound is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous solution, the hydrophobic decanoate tails disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption, surfactant molecules, known as monomers, aggregate once a specific concentration is reached.
In this aggregated form, the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic sucrose headgroups remain in contact with the aqueous phase. This transition occurs at a well-defined concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, this compound exists predominantly as monomers. Above the CMC, monomers are in equilibrium with the self-assembled structures, which are typically spherical micelles.[3]
Caption: Logical flow of micellization in aqueous solution.
Quantitative Data on Self-Assembly
The CMC is the primary quantitative parameter characterizing the self-assembly of a surfactant. For sucrose esters, the CMC is highly dependent on the length of the fatty acid chain; it generally decreases as the hydrophobicity (chain length) of the tail increases.[3][4] The following table summarizes the reported CMC values for this compound (C10) and other related sucrose monoesters for comparison.
| Surfactant | Alkyl Chain | CMC (mM) | Temperature (°C) | Method | Source |
| This compound | C10 | 2.5 | Not specified | Not specified | Sigma-Aldrich[5] |
| Sucrose Monodecanoates (C10SEs) | C10 | 1.5 - 4.0 | Not specified | Various | Literature Review[4] |
| Sucrose Mono-octanoate (MOS) | C8 | 1.40 | 25.0 ± 0.1 | Surface Tension | Becerra et al. (2008)[6] |
| Sucrose Monolaurate (MLS) | C12 | 0.11 | 25.0 ± 0.1 | Fluorescence | Becerra et al. (2008)[6] |
| Sucrose Monomyristate (MMS) | C14 | 0.10 | 25.0 ± 0.1 | Fluorescence | Becerra et al. (2008)[6] |
Note: The specific isomer (e.g., 6-O-ester) and purity of the sucrose ester can influence CMC values. The data presented reflects values for purified monoesters where specified.
Experimental Protocols for Characterization
Accurate determination of the CMC is essential for any application. The two most common and reliable methods are surface tension measurement and fluorescence probe spectroscopy.
Surface Tension Method
Principle: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface and lower the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, any additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant. The CMC is identified as the concentration at which this transition occurs, visible as a distinct break in a plot of surface tension versus the logarithm of concentration.[7]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in ultrapure water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Create a series of solutions with decreasing concentrations by diluting the stock solution. The concentration range should adequately bracket the expected CMC.
-
Instrumentation: Use a calibrated tensiometer, employing either the Du Noüy ring or Wilhelmy plate method.[6] Ensure the platinum ring or plate is meticulously cleaned (e.g., by flame annealing) before each measurement to prevent contamination.
-
Measurement: Measure the surface tension of each dilution at a constant, controlled temperature (e.g., 25°C). Allow the system to equilibrate before each reading.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.
Caption: Experimental workflow for the surface tension method.
Fluorescence Probe Spectroscopy
Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has low water solubility. In a surfactant solution below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles.[6] This change in the microenvironment of the probe leads to distinct changes in its fluorescence properties (e.g., emission intensity, vibrational fine structure, or excited-state lifetime), which can be correlated with micelle formation. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of its surroundings and is commonly used to determine the CMC.
Methodology:
-
Probe-Stock Solution: Prepare a stock solution of this compound containing a fixed, low concentration of the fluorescent probe (e.g., pyrene at ~1-2 µM). The probe concentration must be low enough to avoid self-quenching or the formation of excimers.
-
Serial Dilutions: Prepare a series of dilutions from the probe-containing stock solution.
-
Instrumentation: Use a spectrofluorometer. For pyrene, the excitation wavelength is set to approximately 334-339 nm, and the emission spectrum is recorded from ~350 nm to ~450 nm.[7]
-
Measurement: Record the fluorescence emission spectrum for each sample at a constant temperature.
-
Data Analysis: From each spectrum, determine the intensities of the relevant emission peaks (e.g., I₁ at ~373 nm and I₃ at ~384 nm for pyrene). Plot the intensity ratio (I₁/I₃) against the logarithm of the surfactant concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.
Caption: Experimental workflow for the fluorescence probe method.
Conclusion
The self-assembly of this compound in aqueous solutions is a cornerstone of its functionality in diverse scientific and industrial applications. Its aggregation into micelles above a critical concentration, typically in the low millimolar range (1.5-4.0 mM), allows for the solubilization of hydrophobic compounds and the stabilization of emulsions.[4] The precise determination of the CMC through established techniques like tensiometry and fluorescence spectroscopy is crucial for optimizing formulations and predicting performance. For professionals in drug development, a thorough understanding of these principles enables the rational design of delivery systems that can enhance the bioavailability and stability of poorly soluble active pharmaceutical ingredients.
References
- 1. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. This compound 31835-06-0 [sigmaaldrich.com]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide: Thermal Degradation Profile of Sucrose Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation profile of sucrose (B13894) monodecanoate, a non-ionic surfactant with applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its thermal stability is critical for formulation development, manufacturing process optimization, and ensuring product stability and safety. This document details the expected thermal properties, degradation pathways, and standard experimental protocols for the analysis of sucrose monodecanoate. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related sucrose esters and the parent sucrose molecule to provide a robust profile.
Introduction
This compound is a sucrose monoester, an amphipathic molecule synthesized from the esterification of sucrose with decanoic acid. Its structure, featuring a hydrophilic sucrose head and a lipophilic decanoate (B1226879) tail, allows it to function as an effective emulsifier and stabilizer. The thermal behavior of this compound is a key parameter influencing its application in processes that involve heat, such as melt-based formulations, sterilization, and spray drying. This guide outlines the critical thermal properties of this compound, including its melting point, functional stability limit, and decomposition profile.
Thermal Properties of this compound
The thermal properties of sucrose esters are influenced by the fatty acid chain length and the degree of esterification. For this compound, the following properties are expected based on data from similar sucrose esters.
Data Presentation
The quantitative thermal analysis data for this compound, inferred from related compounds, is summarized in Table 1.
| Thermal Property | Expected Value/Range | Analytical Method | Reference/Basis |
| Melting Point (T\u2098) | 40 - 60 °C | DSC | General value for sucrose esters[1] |
| Functional Stability Limit | ~185 °C | - | General value for sucrose esters[1] |
| Onset of Decomposition | ~185 - 220 °C | TGA | Based on sucrose degradation and general sucrose ester stability[1] |
| Major Decomposition | > 220 °C | TGA | Based on general sucrose ester stability |
Note: These values are inferred and should be confirmed by specific experimental analysis of pure this compound.
Thermal Degradation Profile
The thermal degradation of this compound is a multi-step process involving the breakdown of both the sucrose and decanoate moieties.
Degradation Onset and Profile
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is expected to proceed through a series of key reactions. The initial and most prominent reaction is the cleavage of the glycosidic bond within the sucrose molecule, which typically occurs at around 185°C[1]. This is followed by the hydrolysis or thermolysis of the ester bond linking the decanoic acid to the sucrose. At higher temperatures, these initial degradation products further decompose into smaller volatile molecules.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal stability and degradation of sucrose esters are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (T\u2092\u209b\u209b\u2091\u209c) and the temperature of maximum weight loss rate (T\u209a\u2091\u2090\u2096) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature to a point above the melting and below the decomposition temperature (e.g., 200 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point (T\u2098) is determined as the peak temperature of the melting endotherm.
Conclusion
The thermal degradation profile of this compound is a critical aspect of its characterization for use in various industrial applications. Based on the analysis of related compounds, this compound is expected to have a melting point in the range of 40-60 °C and to be functionally stable up to approximately 185 °C. The onset of thermal decomposition is anticipated to be in the range of 185-220 °C, with the primary degradation mechanism being the cleavage of the glycosidic bond of the sucrose moiety, followed by the breakdown of the ester linkage and subsequent decomposition of the constituent parts at higher temperatures. For precise characterization, it is imperative to conduct specific TGA and DSC analyses on high-purity this compound. The experimental protocols provided in this guide offer a standardized approach for such characterization.
References
Methodological & Application
Sucrose Monodecanoate: Application Notes and Protocols for Membrane Protein Extraction and Solubilization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sucrose (B13894) monodecanoate, a non-ionic detergent, in the extraction and solubilization of membrane proteins. Sucrose monodecanoate, also known as sucrose monocaprate, offers a mild and effective alternative for isolating membrane proteins while preserving their structural and functional integrity.
Introduction
This compound is a biocompatible and biodegradable surfactant belonging to the sucrose ester family. Its amphipathic nature, consisting of a hydrophilic sucrose headgroup and a hydrophobic decanoyl tail, allows it to effectively disrupt lipid bilayers and form micelles around integral membrane proteins. This process facilitates their extraction from the native membrane environment into an aqueous solution, a critical first step for downstream applications such as structural biology, functional assays, and drug screening.
A key advantage of this compound is its gentle action, which can be crucial for maintaining the native conformation and activity of sensitive membrane proteins. This contrasts with some harsher detergents that can lead to denaturation and loss of function.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These parameters are essential for designing and optimizing solubilization protocols.
| Property | Value | References |
| Molecular Weight | 496.55 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~1.5 - 4.0 mM | [2] |
| Alternative Reported CMC | 2.5 mM | [1] |
| Description | Non-ionic detergent | [1] |
| Solubility in Water | ≥ 20% (at 0-5°C) | |
| Storage Temperature | -20°C | [1] |
Application Notes
This compound has been successfully employed in the solubilization and purification of challenging membrane protein complexes. Its utility has been demonstrated in cases where other mild detergents, such as β-octylglucoside, were less effective in maintaining the integrity of the protein complex.
One notable application is the isolation of the sodium-driven flagellar motor complex PomA/PomB from the bacterium Vibrio alginolyticus. In this study, this compound was shown to be superior to β-octylglucoside in co-purifying the PomA and PomB subunits, indicating its efficacy in preserving protein-protein interactions within a membrane protein complex.
The choice of detergent is a critical step in membrane protein purification. The following table provides a comparative overview of this compound and another commonly used non-ionic detergent, β-octylglucoside, based on the findings from the solubilization of the PomA/PomB complex.
| Feature | This compound | β-Octylglucoside |
| Protein Complex Integrity | High (PomA and PomB co-purified) | Low (Complex dissociated) |
| Solubilization Efficiency | Effective for the target complex | Less effective for the intact complex |
| Nature | Non-ionic | Non-ionic |
Experimental Protocols
This section provides a detailed protocol for the solubilization of a membrane protein complex using this compound, based on the successful isolation of the PomA/PomB complex from Vibrio alginolyticus.
Protocol 1: Solubilization of the PomA/PomB Complex
1. Membrane Preparation: a. Harvest bacterial cells expressing the target membrane protein. b. Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM PMSF, 1 mM DTT, 10% w/v glycerol). c. Lyse the cells using a French press or sonication. d. Remove unbroken cells and debris by centrifugation at a low speed (e.g., 10,000 x g for 20 minutes). e. Pellet the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour). f. Resuspend the membrane pellet in the same buffer.
2. Solubilization: a. Adjust the membrane protein concentration to approximately 10 mg/mL in the resuspension buffer. b. Add this compound to a final concentration of 2.5% (w/v). c. Incubate the mixture for 30 minutes at 4°C with gentle mixing. d. Centrifuge at 100,000 x g for 30 minutes to pellet any unsolubilized material. e. The supernatant now contains the solubilized membrane proteins.
3. Affinity Purification (His-tagged protein example): a. To the supernatant containing the solubilized proteins, add imidazole (B134444) to a final concentration of 5-10 mM. b. Add Ni-NTA agarose (B213101) resin and incubate for 1 hour at 4°C with gentle mixing. c. Pack the resin into a column and wash extensively with buffer containing 5 mM imidazole and a lower concentration of this compound (e.g., 0.5%). d. Elute the bound protein with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
4. Further Purification: a. The eluted fraction can be further purified by other chromatographic techniques such as anion-exchange or size-exclusion chromatography, maintaining a suitable concentration of this compound in the buffers to keep the protein soluble.
Signaling Pathway and Biological Context
The PomA/PomB complex is a crucial component of the sodium-driven flagellar motor in bacteria like Vibrio alginolyticus. This molecular machine converts the electrochemical potential of sodium ions across the cytoplasmic membrane into the mechanical work of flagellar rotation, enabling bacterial motility. The PomA/PomB complex forms the stator, the stationary part of the motor that contains the sodium ion channel. The influx of sodium ions through this channel is coupled to torque generation against the rotor.
The proper solubilization and purification of the PomA/PomB complex are essential for studying its structure and the mechanism of ion translocation and torque generation. The use of this compound has been instrumental in isolating this complex in its intact form, allowing for further biochemical and biophysical characterization.
Conclusion
This compound is a valuable tool for researchers working on the extraction and solubilization of membrane proteins. Its mild, non-denaturing properties make it particularly suitable for preserving the integrity of delicate protein complexes. The detailed protocol provided, based on a successful case study, offers a solid starting point for the application of this detergent in various research and drug development contexts. As with any detergent-based protocol, optimization of parameters such as concentration, temperature, and incubation time may be necessary for different target proteins.
References
Application Notes and Protocols for Sucrose Monodecanoate as a Cryoprotectant in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the use of sucrose (B13894) monodecanoate as a cryoprotectant for cell culture is limited. The following application notes and protocols are based on the established principles of cryopreservation, the known cryoprotective effects of sucrose, and the general properties of sucrose fatty acid esters. These protocols should be considered as a starting point and will require optimization for specific cell types and experimental conditions.
Introduction
Cryopreservation is a critical technology for the long-term storage of viable cells, enabling cell banking, transportation, and various applications in research and medicine. Traditional cryopreservation protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells. This has led to the exploration of alternative, less toxic cryoprotectants.
Sucrose, a non-permeating disaccharide, has been investigated as a cryoprotectant, primarily for its ability to inhibit the formation and growth of damaging ice crystals. Sucrose esters, such as sucrose monodecanoate, are amphipathic molecules combining the hydrophilic nature of sucrose with a lipophilic fatty acid chain. This structure suggests potential interactions with the cell membrane, offering a multi-faceted approach to cryoprotection by both stabilizing the membrane and preventing ice crystal-induced damage. Sucrose esters are recognized for their low toxicity and biocompatibility, making them attractive alternatives to traditional CPAs.
Potential Advantages of this compound as a Cryoprotectant:
-
Low Toxicity: As a derivative of natural compounds, this compound is expected to have lower cellular toxicity compared to DMSO.
-
Biocompatibility: Sucrose and fatty acids are biocompatible, reducing the risk of adverse cellular reactions.
-
Mechanism of Action: Likely combines the vitrification and ice recrystallization inhibition properties of sucrose with the membrane-stabilizing effects of the fatty acid moiety.
Mechanism of Action (Proposed)
The cryoprotective effect of this compound is likely multifactorial, stemming from the combined properties of its sucrose and decanoate (B1226879) components.
-
Inhibition of Ice Recrystallization: During freezing, small ice crystals can grow into larger, more damaging ones in a process called recrystallization. Sucrose is known to inhibit this process, which is a major cause of cell damage during thawing.
-
Membrane Stabilization: The fatty acid component of this compound can interact with the lipid bilayer of the cell membrane, potentially increasing its fluidity and stability at low temperatures. This can help prevent membrane rupture during the freeze-thaw cycle.
-
Osmotic Buffering: As an extracellular cryoprotectant, this compound can help to reduce the osmotic stress on cells during the freezing process as water moves out of the cell.
Below is a diagram illustrating the proposed cryoprotective mechanisms of this compound.
Caption: Proposed mechanism of this compound cryoprotection.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically for the cryoprotective efficacy of this compound on various cell lines. The following tables are presented as templates for researchers to populate with their experimental data when evaluating this compound.
Table 1: Post-Thaw Viability of [Cell Line Name] with Different Cryoprotectants
| Cryoprotectant | Concentration | Post-Thaw Viability (%) | Post-Thaw Recovery (%) |
| 10% DMSO (Control) | 10% (v/v) | Enter Data | Enter Data |
| This compound | e.g., 1% (w/v) | Enter Data | Enter Data |
| This compound | e.g., 5% (w/v) | Enter Data | Enter Data |
| This compound + 5% DMSO | e.g., 1% + 5% | Enter Data | Enter Data |
Table 2: Apoptosis/Necrosis Analysis of [Cell Line Name] Post-Thaw
| Cryoprotectant | Concentration | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Fresh Cells (No Freeze) | N/A | Enter Data | Enter Data | Enter Data |
| 10% DMSO (Control) | 10% (v/v) | Enter Data | Enter Data | Enter Data |
| This compound | e.g., 5% (w/v) | Enter Data | Enter Data | Enter Data |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a cryoprotectant.
Protocol for Cryopreservation of Adherent Mammalian Cells
This protocol provides a general framework for cryopreserving adherent cells using this compound. Optimization of concentrations and incubation times is recommended for each cell line.
Materials:
-
Log-phase adherent cells
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Cryopreservation Medium (see preparation below)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Preparation of Cryopreservation Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture grade water or PBS). Ensure sterility by filtration (0.22 µm filter).
-
Prepare the final cryopreservation medium by aseptically mixing the this compound stock solution with complete growth medium to achieve the desired final concentration (e.g., 1%, 5%, 10% w/v). For combination studies, add DMSO to the desired final concentration (e.g., 5% v/v).
-
Chill the cryopreservation medium to 4°C before use.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of cold (4°C) complete growth medium.
-
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in the cold cryopreservation medium containing this compound to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
Caption: General workflow for cell cryopreservation.
Protocol for Thawing Cryopreserved Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed (37°C) complete growth medium.
-
Retrieve a cryovial from the liquid nitrogen tank and immediately place it in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Slowly transfer the contents of the cryovial into the prepared 15 mL tube of warm medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask and place it in a 37°C incubator.
Protocol for Cell Viability and Proliferation Assay (e.g., MTT Assay)
-
Thaw cells as described in Protocol 4.2.
-
Seed the thawed cells in a 96-well plate at a predetermined density.
-
At various time points post-thawing (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability relative to a non-frozen control.
Signaling Pathways in Cryopreservation and Potential Modulation by this compound
Cryopreservation induces cellular stress, which can activate apoptosis (programmed cell death) pathways. Key players in these pathways include caspases. A potential benefit of an effective cryoprotectant is the mitigation of this stress, leading to the downregulation of apoptotic signaling.
The diagram below illustrates a simplified view of how cryopreservation-induced stress can lead to apoptosis and how a cryoprotectant like this compound might interfere with this process.
Caption: Potential role of this compound in mitigating apoptosis.
Conclusion
This compound holds promise as a non-toxic and biocompatible alternative to traditional cryoprotectants. Its proposed dual mechanism of inhibiting ice recrystallization and stabilizing cell membranes makes it a compelling candidate for further investigation. The protocols and information provided here serve as a foundational guide for researchers to explore the potential of this compound in their specific cell culture applications. Empirical validation and optimization will be crucial to harnessing its full potential as a novel cryoprotective agent.
Application Notes and Protocols for Enzyme Immobilization Using Sucrose Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, enhancing enzyme stability, reusability, and facilitating downstream processing. Non-ionic surfactants, such as sucrose (B13894) fatty acid esters, have emerged as valuable reagents in this field. Sucrose monodecanoate, a biocompatible and biodegradable sugar ester, can be effectively utilized to improve the performance of immobilized enzymes, particularly lipases, through a mechanism known as interfacial activation.
These application notes provide a detailed overview and protocol for the use of this compound in the immobilization of Rhizopus oryzae lipase (B570770) (ROL) on functionalized magnetic nanoparticles. This method leverages the surfactant properties of this compound to enhance the catalytic efficiency of the immobilized enzyme.
Principle of Interfacial Activation
Lipases are enzymes that typically show low activity in aqueous solutions. Their catalytic activity is significantly enhanced at an oil-water interface. This phenomenon, known as interfacial activation, is attributed to a conformational change in the enzyme's structure, where a mobile "lid" covering the active site is opened. Non-ionic surfactants like this compound can mimic this interfacial environment, inducing the open and active conformation of the lipase prior to its immobilization. This pre-activation step ensures that a higher proportion of the immobilized enzymes are in their active state, leading to greater overall catalytic performance. In a study by Zhao et al., sucrose esters-11 was found to be a more effective activator for ROL immobilization compared to other non-ionic surfactants like Tween 20, Tween 60, Tween 80, and Triton X-100[1].
Experimental Data
The following table summarizes the quantitative data from the immobilization of Rhizopus oryzae lipase (ROL) on modified magnetic nanoparticles, demonstrating the effect of this compound as an interfacial activator.
| Parameter | Value | Reference |
| Support Material | Glutaraldehyde-modified Fe₃O₄ Magnetic Nanoparticles | [1] |
| Enzyme | Rhizopus oryzae Lipase (ROL) | [1] |
| Interfacial Activator | Sucrose Esters-11 (this compound) | [1] |
| Immobilization Conditions | ||
| Carrier Concentration | 100 mg/mL (50 mg in 0.5 mL) | [1] |
| Enzyme Concentration | 6 mg/mL | [1] |
| Buffer | Phosphate Buffer, pH 6.5 | [1] |
| Temperature | 4 °C | [1] |
| Time | 12 hours | [1] |
| Performance | Sucrose esters-11 showed superior performance as an activator compared to Tween 20, Tween 60, Tween 80, Triton X-100, and sucrose esters-15. | [1] |
Experimental Workflow and Signaling Pathways
Logical Workflow for Enzyme Immobilization
The following diagram illustrates the step-by-step workflow for the immobilization of Rhizopus oryzae lipase using this compound as an interfacial activator.
References
Application Note: Quantitative Analysis of Sucrose Monodecanoate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) monodecanoate, a sucrose monoester, is a non-ionic surfactant utilized in a variety of pharmaceutical formulations for its emulsifying, stabilizing, and solubilizing properties. Accurate quantification of sucrose monodecanoate in these formulations is crucial for quality control, stability testing, and ensuring product performance. This application note provides detailed protocols and comparative data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD), as well as an overview of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Due to the lack of a significant chromophore in the this compound molecule, traditional UV-Vis detection is not suitable. ELSD and CAD are universal detectors that are well-suited for the analysis of non-volatile compounds like sucrose esters. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantification, especially in complex matrices.
Analytical Methods Overview
This document outlines three primary methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A robust and widely used technique for the analysis of non-volatile compounds.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Offers high sensitivity and a wide dynamic range for the quantification of non-volatile analytes.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Provides excellent sensitivity and selectivity, particularly for complex sample matrices.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the validation parameters for the HPLC-ELSD and HPLC-CAD methods. Please note that specific data for this compound is limited in published literature. Therefore, the data presented below is a representative example based on the analysis of a closely related compound, sucrose stearate, to illustrate the expected performance of these methods.
Table 1: Comparison of HPLC Method Parameters for Sucrose Ester Quantification
| Parameter | HPLC-ELSD | HPLC-CAD |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol (B129727)/Water or Methanol/Tetrahydrofuran (B95107)/Water mixtures | Gradient elution with Methanol/Water/Tetrahydrofuran mixtures |
| Flow Rate | Typically 1.0 mL/min | Typically 1.0 mL/min |
| Column Temperature | Often maintained at 40°C | Often maintained at 40°C |
| Detector Principle | Nebulization of the mobile phase followed by light scattering detection of the non-volatile analyte particles. | Nebulization, charging of analyte particles, and detection by an electrometer. |
Table 2: Comparison of HPLC Method Validation Data for Sucrose Ester Quantification
| Validation Parameter | HPLC-ELSD | HPLC-CAD |
| Linearity (R²) | > 0.99 | > 0.99 |
| Linear Range | Wide dynamic range | Offers a wide dynamic range |
| Precision (Repeatability, %RSD) | < 3% | Intra-day and inter-day variations reported to be < 7% |
| Accuracy (Recovery, %) | 95 - 102% | 95 - 103% |
| Limit of Detection (LOD) | 10 - 20 mg/L | 1 - 8 mg/L |
| Limit of Quantification (LOQ) | 30 - 60 mg/L | 3 - 24 mg/L |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-ELSD
1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Formulation blank (placebo)
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
1.3. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Tetrahydrofuran (90:10, v/v)
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporator Temperature: 80°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
1.4. Sample Preparation
-
Standard Solutions: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.05 to 1.0 mg/mL.
-
Sample from Formulation (e.g., Cream/Emulsion): a. Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask. b. Add approximately 30 mL of a mixture of tetrahydrofuran and ethyl acetate (B1210297) (7:3 v/v) and sonicate for 15 minutes to dissolve the this compound and break the emulsion. c. Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture. d. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
1.5. Quantification
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample by interpolation from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-CAD
2.1. Materials and Reagents
-
As listed in Protocol 1.
2.2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2.3. Chromatographic Conditions
-
Use the same mobile phase, gradient program, flow rate, column temperature, and injection volume as in Protocol 1.
-
CAD Settings:
-
Follow manufacturer's recommendations for the specific instrument. A typical setting is a gain of 100 pA.
-
2.4. Sample Preparation
-
Follow the same procedure as described in Protocol 1.
2.5. Quantification
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. A logarithmic transformation of both axes may be necessary to achieve linearity.
-
Calculate the concentration of this compound in the sample by interpolation from the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS (Overview)
LC-MS/MS provides high sensitivity and selectivity, which is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.
3.1. General Approach
-
Chromatography: A similar reversed-phase HPLC method as described above can be used. The mobile phase may need to be adapted to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is typically used. The analysis is performed in Selected Reaction Monitoring (SRM) mode for quantification. Precursor and product ions for this compound need to be determined by infusion of a standard solution. For this compound (C22H42O12), the molecular weight is 498.56 g/mol . Adducts such as [M+Na]+ (m/z 521.26) or [M+NH4]+ (m/z 516.30) in positive mode, or [M+Cl]- (m/z 533.24) in negative mode are commonly monitored.
-
Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for the most accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the concentration.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logic for analytical method selection for this compound.
Application Notes and Protocols for Stabilizing Oil-in-Water Emulsions with Sucrose Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucrose (B13894) monodecanoate is a non-ionic surfactant belonging to the sucrose ester family, which is synthesized from the esterification of sucrose and decanoic acid.[1] These esters are known for their biodegradability, biocompatibility, and low irritancy, making them highly suitable for applications in the pharmaceutical, cosmetic, and food industries.[1][2] Sucrose esters are versatile emulsifiers capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with their functionality being determined by their hydrophilic-lipophilic balance (HLB) value.[1][3] A higher degree of monoester content, as in sucrose monodecanoate, results in a higher HLB value, making it an effective stabilizer for O/W emulsions.[4]
This document provides detailed application notes and protocols for the utilization of this compound in the formulation and stabilization of oil-in-water emulsions. It includes methodologies for emulsion preparation, characterization, and stability assessment, supported by quantitative data derived from studies on closely related sucrose monoesters.
Physicochemical Properties and Emulsifying Action
This compound's amphiphilic nature, with a hydrophilic sucrose head and a lipophilic fatty acid tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of a stable emulsion. The bulky sucrose head group can also provide a steric barrier against droplet coalescence. The stability of emulsions formulated with sucrose esters is influenced by factors such as the emulsifier's HLB value, its concentration, the oil-to-water ratio, and the processing conditions, including homogenization pressure and temperature.[5][6]
Note on Data: Specific quantitative data for this compound is limited in publicly available literature. The data presented in these notes are based on studies of sucrose monoesters with similar chain lengths, such as sucrose monolaurate and sucrose monopalmitate, and should be considered representative.
Quantitative Data Summary
The following tables summarize key quantitative parameters for oil-in-water emulsions stabilized with sucrose monoesters.
Table 1: Influence of Sucrose Monoester HLB Value on Emulsion Properties
| Sucrose Ester Grade (Stearate) | Monoester Content (%) | HLB Value | Mean Droplet Diameter (μm) | Zeta Potential (mV) |
| S-170 | 1 | 1 | 0.674 ± 0.023 | -18.86 ± 1.33 |
| S-570 | 30 | 5 | 0.609 ± 0.005 | -35.00 (approx.) |
| S-970 | 50 | 9 | 0.550 (approx.) | -45.00 (approx.) |
| S-1170 | 60 | 11 | 0.480 (approx.) | -50.00 (approx.) |
| S-1570 | 70 | 15 | 0.401 ± 0.012 | -52.03 ± 1.07 |
| S-1670 | 75 | 16 | 0.374 ± 0.034 | -66.93 ± 2.37 |
Data adapted from studies on sucrose stearates, illustrating the trend that higher HLB values (indicative of higher monoester content) lead to smaller droplet sizes and more negative zeta potentials, both of which contribute to enhanced emulsion stability.[1][7]
Table 2: Representative Stability Data for a Sucrose Monoester Stabilized O/W Emulsion
| Stability Test | Conditions | Observation |
| Creaming Index | Centrifugation at 3000 rpm for 15 min | Low creaming index indicates good stability. |
| Freeze-Thaw Cycling | 3 cycles of -10°C for 24h and 25°C for 24h | No significant change in droplet size or visual appearance.[5] |
| Elevated Temperature Storage | 40°C for 30 days | Minimal change in droplet size and no phase separation.[5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water Emulsion
This protocol describes the preparation of a 10% (w/w) oil-in-water emulsion stabilized with this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Miglyol 812, Sunflower Oil)
-
Deionized Water
-
Preservative (e.g., Potassium Sorbate)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for nanoemulsions)
-
Beakers and magnetic stirrer with hotplate
-
Weighing balance
-
pH meter
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve the this compound and preservative in deionized water. Heat the mixture to 60-70°C while stirring until all components are fully dissolved.
-
Oil Phase Preparation: In a separate beaker, weigh the oil phase and heat it to 60-70°C.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenization: Immediately subject the coarse emulsion to high-shear homogenization for 3-5 minutes to reduce the droplet size. For nanoemulsions, a subsequent high-pressure homogenization step (e.g., 500-1000 bar for 3-5 cycles) can be applied.
-
Cooling: Allow the emulsion to cool to room temperature under gentle stirring.
-
Final Adjustments: Once cooled, check and adjust the pH if necessary.
Protocol 2: Characterization of Emulsion Properties
1. Droplet Size and Zeta Potential Analysis:
- Method: Dynamic Light Scattering (DLS) for sub-micron emulsions or Laser Diffraction for larger droplets. Zeta potential is measured using electrophoretic light scattering.
- Procedure: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a particle size and zeta potential analyzer (e.g., Malvern Zetasizer). Measurements should be performed in triplicate.
2. Rheological Analysis:
- Method: Use a rotational rheometer with a cone-plate or parallel-plate geometry.
- Procedure:
- Flow Curve: Measure the viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning).
- Oscillatory Measurement: Perform an amplitude sweep to identify the linear viscoelastic region (LVER) and a frequency sweep within the LVER to determine the storage (G') and loss (G'') moduli, which provide information on the emulsion's structure and stability.[8]
Protocol 3: Emulsion Stability Assessment
1. Visual Observation and Creaming Index:
- Procedure: Place the emulsion in a graduated cylinder and store at room temperature. Visually inspect for any signs of phase separation, creaming, or coalescence over a set period.
- Creaming Index (CI) Calculation: After a defined period or after centrifugation, measure the height of the serum layer (H_s) and the total height of the emulsion (H_t). Calculate the creaming index as: CI (%) = (H_s / H_t) * 100. A lower CI indicates higher stability.[9]
2. Accelerated Stability Testing:
- Freeze-Thaw Cycling: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours). After each cycle, evaluate the emulsion for changes in visual appearance, droplet size, and viscosity.[5]
- Elevated Temperature Storage: Store the emulsion at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-3 months). Periodically assess the emulsion for changes in its physical properties.[5]
Visualizations
Caption: Workflow for the preparation and evaluation of oil-in-water emulsions.
Caption: Factors influencing the stability of this compound emulsions.
References
- 1. A Sucrose Fatty Acid Ester-mixed Emulsifier as Stabilizer of Emulsion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of synergism of sucrose ester and xanthan gum on the stability of walnut milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. arxiv.org [arxiv.org]
- 9. Emulsion Properties during Microencapsulation of Cannabis Oil Based on Protein and Sucrose Esters as Emulsifiers: Stability and Rheological Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Sucrose Monodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enzymatic synthesis of sucrose (B13894) monodecanoate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my sucrose monodecanoate synthesis consistently low?
A1: Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Time and Temperature: The reaction may not have reached equilibrium, or the temperature may not be optimal for the enzyme's activity. For instance, with Candida antarctica lipase (B570770), optimal yields of sucrose esters have been achieved at a reaction time of 10 hours.[1][2] The optimal temperature for esterification with Candida rugosa lipase has been reported to be 30°C.[3][4]
-
Poor Substrate Solubility and Mixing: Sucrose is poorly soluble in many organic solvents, leading to a heterogeneous reaction mixture and inefficient interaction with the enzyme and the lipid substrate.[5][6] The use of solvents like dimethyl sulfoxide (B87167) (DMSO) or 2-methyl-2-butanol (B152257) (2M2B) can improve sucrose solubility.[7] However, DMSO can have a denaturing effect on the lipase.[7]
-
Incorrect Substrate Molar Ratio: An excess of the fatty acid ester can lead to the formation of di- or polyesters, reducing the yield of the desired monoester. To favor monoester formation, a higher molar ratio of sucrose to the fatty acid ester is often recommended.
-
Enzyme Inactivation: The chosen solvent may be denaturing the enzyme. For example, while DMSO can dissolve sucrose, it can also inactivate the lipase.[7] Pre-treatment of the lipase can sometimes mitigate this issue.[7]
-
Water Activity: Water is a byproduct of the esterification reaction. An increase in water content can shift the equilibrium back towards hydrolysis, thus reducing the ester yield.[3] The use of molecular sieves to remove water during the reaction can improve conversion yields. Low initial water activity (aw < 0.07) has been shown to favor higher conversion yields and initial reaction rates.
Q2: I am observing the formation of unwanted byproducts, such as sucrose di- or tri-deconoates. How can I improve the selectivity for this compound?
A2: Controlling the regioselectivity of the acylation is a key challenge in sucrose ester synthesis.[5] The formation of higher esters can be minimized through the following strategies:
-
Adjusting the Substrate Molar Ratio: To favor the formation of monoesters, it is generally advisable to use a molar excess of sucrose relative to the acyl donor.
-
Enzyme Selection: Different lipases exhibit different regioselectivity. Lipase from Humicola lanuginosa has been shown to be particularly useful for the synthesis of 6-O-lauroylsucrose. Lipozyme TL IM is also noted for its efficiency and regioselectivity.
-
Reaction Time: Shorter reaction times may favor the formation of monoesters, as longer reaction times can lead to the subsequent acylation of the initially formed monoester.
-
Solvent System: The choice of solvent can influence the enzyme's conformation and, consequently, its regioselectivity. Two-solvent systems, such as 2-methyl-2-butanol (2M2B) with a small amount of DMSO, have been used to optimize the synthesis of specific monoesters.
Q3: My enzyme appears to be losing activity during the reaction or in subsequent runs. What could be the cause and how can I improve its stability?
A3: Enzyme deactivation is a critical issue that affects the reusability of the biocatalyst and the overall process economy.
-
Solvent Effects: As previously mentioned, certain organic solvents like DMSO can denature lipases.[7] Consider using less denaturing solvents like 2-methyl-2-butanol (2M2B) or deep eutectic solvents (DES).[8]
-
Water Content: While a minimal amount of water is essential for enzyme activity, excess water can lead to aggregation and reduced activity. Controlling water activity is crucial.
-
Temperature: Operating at temperatures above the enzyme's optimal range can lead to thermal denaturation. For example, Candida rugosa lipase has an optimal temperature of around 30°C for this type of reaction.[3][4]
-
Byproduct Inhibition: The accumulation of byproducts, such as methanol (B129727) in transesterification reactions with methyl esters, can inhibit enzyme activity. Removal of such byproducts during the reaction (e.g., by vacuum) can be beneficial.
Q4: I am struggling with the purification of this compound from the reaction mixture. What are effective purification strategies?
A4: The purification of sucrose esters is challenging due to the presence of a complex mixture of unreacted substrates, byproducts, and residual solvent.[5][6]
-
Liquid-Liquid Extraction: A common first step is to remove unreacted sucrose, which is water-soluble, by performing a liquid-liquid extraction with water. The sucrose ester, being more hydrophobic, will remain in the organic phase.
-
Silica (B1680970) Gel Chromatography: For high-purity products, silica gel column chromatography is an effective method to separate monoesters from diesters and other hydrophobic impurities.
-
Acidification and Phase Separation: Acidifying an aqueous dispersion of the crude product to a pH of 4-7 can cause the organic phase containing the sucrose esters to separate, allowing for its recovery.[9]
-
Ultrafiltration and Reverse Osmosis: For larger-scale purification, membrane filtration techniques can be employed. Ultrafiltration can be used to remove unreacted sucrose and salts, followed by reverse osmosis to concentrate the sucrose ester solution.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used enzymes for the synthesis of sucrose esters?
A1: Lipases are the most frequently used enzymes for this purpose. Specific examples that have shown good activity and selectivity include Candida antarctica lipase B (often immobilized as Novozym 435), Candida rugosa lipase, and lipases from Humicola lanuginosa and Thermomyces lanuginosus (Lipozyme TL IM).[3][5]
Q2: What are the advantages of enzymatic synthesis over chemical synthesis for sucrose esters?
A2: Enzymatic synthesis offers several advantages over traditional chemical methods:
-
Higher Selectivity: Enzymes can exhibit high regioselectivity, allowing for the targeted synthesis of monoesters and reducing the formation of unwanted byproducts.[5][6]
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures (e.g., 30-70°C), which prevents the degradation and caramelization of sucrose that can occur at the high temperatures used in chemical synthesis.[1]
-
Reduced Byproduct Formation: Chemical synthesis often produces soap as a byproduct, which complicates purification. Enzymatic processes avoid this issue.[1][2]
-
Environmentally Friendlier: Enzymatic methods often use less harsh chemicals and can be performed in greener solvents, reducing the environmental impact.[5][6]
Q3: How does the choice of acyl donor affect the reaction?
A3: The acyl donor can be a free fatty acid (esterification) or a fatty acid ester (transesterification). Using activated esters, such as vinyl esters, can lead to much faster reaction rates compared to alkyl esters. When using free fatty acids, water is produced as a byproduct, which must be removed to drive the reaction forward.[3]
Q4: What is the role of the organic solvent in the reaction?
A4: The primary role of the organic solvent is to solubilize both the hydrophilic sucrose and the lipophilic acyl donor, creating a more homogeneous reaction environment and facilitating access of the substrates to the enzyme's active site.[3][5] The solvent choice also critically impacts enzyme stability and activity.[7]
Quantitative Data Summary
Table 1: Effect of Reaction Time and Enzyme Ratio on Sucrose Ester Yield
(Data based on the synthesis using Candida antarctica lipase at 30-33°C)
| Reaction Time (hours) | Enzyme to Substrate Ratio (% w/w) | Sucrose Ester Yield (%) |
| 2 | 0.4 | ~75 |
| 4 | 0.4 | ~80 |
| 6 | 0.4 | ~85 |
| 8 | 0.4 | ~88 |
| 10 | 0.4 | 90.45 |
| 10 | 0.1 | ~78 |
| 10 | 0.2 | ~82 |
| 10 | 0.3 | ~87 |
| 10 | 0.5 | ~90 |
Source: Adapted from data presented in references[1][2].
Table 2: Influence of Water Activity (aw) on Fructose (B13574) Monopalmitate Synthesis
(Catalyzed by Novozym 435 in 2M2B at 60°C)
| Initial Water Activity (aw) | Conversion Yield (%) | Initial Rate (g L-1 h-1) | Selectivity |
| < 0.07 | 28.5 | 4.9 | Fructose Monopalmitate Only |
| Dried with Molecular Sieves | 73.4 | 10.1 | Mono- and Di-palmitate formed |
Source: Adapted from data presented in reference. Note: This data is for fructose palmitate but illustrates the critical effect of water activity, which is a key challenge in sucrose ester synthesis as well.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common practices reported in the literature.[1][3] Optimization of specific parameters will be necessary for your particular setup.
Materials:
-
Sucrose (anhydrous)
-
Vinyl decanoate (B1226879) (or decanoic acid)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
2-Methyl-2-butanol (2M2B), anhydrous
-
Molecular sieves (3 Å), activated
-
Reaction vessel with magnetic stirring and temperature control
-
Vacuum system (optional, for water removal if using decanoic acid)
Procedure:
-
Preparation: Dry all glassware thoroughly. Activate molecular sieves by heating at 250°C for at least 3 hours under vacuum.
-
Reactant Setup: To a 100 mL round-bottom flask, add sucrose (e.g., 1.71 g, 5 mmol) and 2-methyl-2-butanol (e.g., 50 mL).
-
Solubilization: Stir the mixture at the desired reaction temperature (e.g., 60°C) to dissolve the sucrose. This may take some time and the sucrose may not fully dissolve, forming a slurry.
-
Addition of Acyl Donor: Add vinyl decanoate. To favor monoester formation, use a molar ratio of sucrose to vinyl decanoate of approximately 1:1 to 4:1. For a 1:1 ratio, add 0.99 g (5 mmol) of vinyl decanoate.
-
Water Removal: Add activated molecular sieves (e.g., 10% w/v) to the mixture to adsorb water produced during the reaction.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 50 g/L). Seal the flask and stir the reaction mixture at a constant temperature (e.g., 60°C) and speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the desired conversion is reached (e.g., after 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Purification:
-
The filtrate contains the this compound, unreacted substrates, and potential byproducts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and hexane) to separate the monoester from other components.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Reaction pathway showing the formation of mono- and di-esters.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. "Enzymatic Synthesis of Sucrose Polyester as Food Emulsifier Compound" by Sri Handayani, Ika Novianingsih et al. [scholarhub.ui.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed synthesis of sucrose monoester: Increased productivity by combining enzyme pretreatment and non-aqueous biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification of sucrose esters - Patent 0065390 [data.epo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Sucrose Monodecanoate for Stable Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing sucrose (B13894) monodecanoate concentration in stable nanoemulsion formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and stability testing of nanoemulsions stabilized with sucrose monodecanoate.
1. Issue: My nanoemulsion is showing signs of instability (creaming, sedimentation, or phase separation) shortly after preparation.
-
Possible Cause 1: Inadequate Homogenization. The energy input during emulsification might be insufficient to reduce droplet size effectively.
-
Solution: Increase the homogenization pressure, the number of cycles, or the processing time. For high-pressure homogenization, pressures around 750 bars for multiple cycles are often effective.[1]
-
Possible Cause 2: Unfavorable Formulation Composition. The concentration of this compound or the oil-to-surfactant ratio may not be optimal.
-
Solution: Systematically vary the concentration of this compound. Concentrations in the range of 1-5% (w/w) are a good starting point.[2] In some systems, higher concentrations, such as 20%, have been shown to produce stable nanoemulsions.[3] Also, evaluate different oil-to-surfactant ratios to find the optimal balance for your specific system.
2. Issue: The particle size of my nanoemulsion is too large (e.g., >200 nm).
-
Possible Cause 1: Suboptimal Surfactant Concentration. The amount of this compound may be insufficient to adequately cover the surface of the oil droplets and prevent coalescence.
-
Solution: Gradually increase the concentration of this compound and measure the effect on particle size. An optimal concentration should yield the desired particle size.
-
Possible Cause 2: Inefficient Homogenization. The homogenization process may not be energetic enough to produce smaller droplets.
-
Solution: As mentioned previously, optimize the homogenization parameters, including pressure, duration, and the number of passes.
-
Possible Cause 3: Type of Sucrose Ester. The specific fatty acid chain of the sucrose monoester can influence its emulsifying properties.
-
Solution: Consider testing different types of sucrose monoesters, such as sucrose laurate, palmitate, or oleate (B1233923), as they can yield different particle sizes.[3][4]
3. Issue: The Polydispersity Index (PDI) of my nanoemulsion is too high (e.g., >0.3).
-
Possible Cause: Broad Droplet Size Distribution. This indicates a non-uniform nanoemulsion, which can lead to instability over time.
-
Solution: Improve the efficiency of the homogenization process. A higher energy input and more homogenization cycles can help to narrow the droplet size distribution. Ensure that all components are well-mixed before homogenization. A low PDI, typically below 0.2, is desirable for stable nanoemulsions.[4]
4. Issue: My nanoemulsion is stable at room temperature but becomes unstable at elevated temperatures.
-
Possible Cause: Temperature-Induced Coalescence. Increased thermal energy can lead to more frequent and energetic collisions between droplets, promoting coalescence.
-
Solution: Evaluate the thermal stability of your formulation by storing it at different temperatures (e.g., 4°C, 25°C, 40°C).[3][4] For heat-sensitive applications, consider using a cold-process method for nanoemulsion preparation.[2] If high-temperature stability is required, you may need to adjust the formulation, potentially by increasing the surfactant concentration or including a co-surfactant.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in nanoemulsions?
A1: The concentration of this compound can vary depending on the specific oil phase and desired nanoemulsion properties. However, a common starting range is 1% to 5% (w/w).[2] In some formulations, concentrations up to 20% have been used successfully.[3]
Q2: How does the type of sucrose monoester (e.g., laurate, palmitate, oleate) affect nanoemulsion stability?
A2: The fatty acid chain length and degree of esterification of the sucrose monoester influence its Hydrophilic-Lipophilic Balance (HLB) value, which is crucial for emulsion stability. For oil-in-water (O/W) nanoemulsions, higher HLB values generally lead to better stability.[2] For instance, sucrose laurate has been reported to produce nanoemulsions with smaller droplet sizes and better stability compared to sucrose oleate and palmitate.[3][4]
Q3: What is the importance of zeta potential in this compound-stabilized nanoemulsions?
A3: Zeta potential is a measure of the electrostatic repulsion between droplets. A higher absolute zeta potential (typically more negative than -30 mV) indicates greater electrostatic stability, which helps to prevent droplet aggregation. While sucrose esters are non-ionic, nanoemulsions stabilized by them often exhibit a negative zeta potential, which contributes to their stability.[5]
Q4: What are the recommended storage conditions for this compound-stabilized nanoemulsions?
A4: Generally, storing nanoemulsions at refrigerated temperatures (around 4°C) enhances their long-term stability by reducing the kinetic energy of the droplets and minimizing the risk of coalescence.[3][4] Stability studies should be conducted at various temperatures to determine the optimal storage conditions for a specific formulation.[3][4]
Q5: Can pH and ionic strength affect the stability of these nanoemulsions?
A5: Yes, pH and ionic strength can significantly impact the stability of nanoemulsions. Extreme pH values can lead to droplet aggregation and instability. Similarly, high ionic strengths (e.g., high salt concentrations) can screen the electrostatic repulsion between droplets, leading to aggregation. It is important to evaluate nanoemulsion stability across the expected pH and ionic strength ranges for the intended application.
Data Presentation
Table 1: Effect of Sucrose Laurate Concentration on Olive Oil Nanoemulsion Properties
| Formulation | Olive Oil (%) | Sucrose Laurate (%) | Droplet Size (nm) | PDI |
| F1 | 50 | 10 | 272 ± 2.38 | 0.321 |
| F2 | 50 | 15 | 251 ± 2.08 | 0.409 |
| F3 | 50 | 20 | 190 ± 2.52 | 0.339 |
| F4 | 50 | 25 | 156 ± 3.21 | 0.251 |
| F5 | 60 | 10 | 186 ± 2.67 | 0.499 |
| F6 | 60 | 15 | 179 ± 2.34 | 0.419 |
| F7 | 60 | 20 | 169 ± 1.73 | 0.336 |
| F8 | 60 | 25 | 143 ± 1.54 | 0.285 |
(Data adapted from a study on olive oil nanoemulsions.[6])
Table 2: Stability of Optimized Olive Oil Nanoemulsion at Different Temperatures
| Storage Temperature | Droplet Size (nm) after 6 months | Polydispersity Index (PDI) after 6 months | Zeta Potential (mV) after 6 months |
| 4°C | Stable (below 200 nm) | Stable (below 0.2) | Stable (below -40 mV) |
| 25°C | Moderately Stable | Moderately Stable | Moderately Stable |
| 40°C | Unstable | Unstable | Unstable |
(Qualitative summary based on findings from stability studies.[3][4])
Experimental Protocols
Protocol 1: High-Pressure Homogenization (Hot Method)
-
Preparation of Aqueous Phase: Dissolve the this compound in the aqueous phase. Heat the mixture to a temperature above the melting point of the sucrose ester (e.g., >70°C).[7]
-
Preparation of Oil Phase: Heat the oil phase to the same temperature as the aqueous phase.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase with continuous stirring to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 750 bar) for a set number of cycles (e.g., 16 cycles).[1]
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential.
Protocol 2: Cold-Process Method
-
Aqueous Phase Preparation: If using a thickening agent like a gum, disperse it in glycerin and then add to distilled water, stirring until fully hydrated.
-
Oil Phase and Surfactant Dispersion: Disperse the this compound in the oil phase at room temperature. The sucrose stearate (B1226849) will not dissolve but should be evenly distributed.[2]
-
Emulsification: Add the oil phase/surfactant dispersion to the aqueous phase and immediately begin high-shear mixing to form an emulsion.[2]
-
Homogenization: Continue homogenization for 1-4 minutes, depending on the batch size and equipment.[2]
-
pH Adjustment (Optional): Adjust the pH of the nanoemulsion if necessary using an appropriate acid or base. A final homogenization step for 1-2 minutes can be performed at this stage.[2]
-
Characterization: Analyze the final nanoemulsion for its physicochemical properties.
Visualizations
Caption: High-Pressure Homogenization Workflow
Caption: Factors Influencing Nanoemulsion Stability
Caption: Troubleshooting Nanoemulsion Instability
References
- 1. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of sucrose monodecanoate during processing
Technical Support Center: Sucrose (B13894) Monodecanoate
Welcome to the technical support center for sucrose monodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a non-ionic surfactant belonging to the sucrose ester family. It consists of a hydrophilic sucrose head and a lipophilic decanoate (B1226879) (a ten-carbon fatty acid) tail. This amphipathic structure makes it an effective emulsifier, stabilizer, and solubilizing agent in a variety of applications, including pharmaceutical formulations, cosmetics, and food products.[1]
Q2: What are the primary factors that cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are pH and temperature. Extreme pH values and high temperatures can lead to the hydrolysis of the ester or glycosidic bonds, compromising the integrity of the molecule.[2]
Q3: What is the optimal pH range for maintaining the stability of this compound?
A3: Sucrose esters, including this compound, are most stable in a pH range of 4 to 8.[2] Outside of this range, the rate of hydrolysis increases significantly. It is advisable to maintain a pH above 5.5 for optimal stability in emulsion systems.[3]
Q4: How does temperature affect the stability of this compound?
A4: While sucrose esters can generally withstand temperatures up to 185°C without losing functionality, prolonged exposure to high temperatures can lead to degradation, including caramelization of the sucrose moiety.[4] For processing, especially in aqueous solutions, it is recommended to use the lowest effective temperature. For instance, in emulsion preparation, heating to 70-75°C is a common practice.[5]
Q5: What are the main degradation pathways for this compound?
A5: There are two primary hydrolytic degradation pathways for this compound:
-
Acidic Hydrolysis: Under acidic conditions (pH < 4), the glycosidic bond linking the glucose and fructose (B13574) units of the sucrose molecule is preferentially cleaved.[2]
-
Alkaline Hydrolysis: Under alkaline conditions (pH > 8), the ester bond connecting the decanoate tail to the sucrose head is selectively hydrolyzed.[2]
References
Overcoming solubility issues of sucrose monodecanoate in organic solvents
Welcome to the technical support center for sucrose (B13894) monodecanoate. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is sucrose monodecanoate, and why can its solubility be challenging?
A1: this compound is a non-ionic surfactant belonging to the sucrose fatty acid ester family. It consists of a hydrophilic sucrose head and a lipophilic 10-carbon decanoate (B1226879) tail. This amphipathic nature means its solubility is highly dependent on the solvent's polarity. Achieving a clear, stable solution in purely non-polar or highly polar organic solvents can be difficult without optimizing the dissolution conditions.
Q2: Which organic solvents are generally recommended for dissolving this compound?
A2: Ethanol (B145695) is a widely recommended solvent for sucrose esters of fatty acids. Heating is often required to achieve complete dissolution. Other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be effective, sometimes used as co-solvents to enhance solubility in other systems.[1] The choice of solvent will ultimately depend on the specific requirements of your application.
Q3: How does temperature impact the solubility of this compound?
A3: Temperature is a critical factor. Increasing the temperature significantly enhances the solubility of sucrose esters in organic solvents like ethanol. Heating provides the necessary energy to overcome the intermolecular forces within the crystalline structure of the powder, allowing it to dissolve more readily. In many cases, a solution that is cloudy or a slurry at room temperature will become a clear, transparent solution upon heating to 50-60°C.
Q4: Can co-solvents be used to improve solubility?
A4: Yes, using a co-solvent system can be a highly effective strategy. A small amount of a strong solvent in which this compound is highly soluble (e.g., DMSO) can be added to a primary solvent where it has lower solubility.[1] This can disrupt the solute-solute interactions and promote better solvation, leading to a stable, homogeneous solution at lower temperatures.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely available in published literature and can vary based on the purity of the commercial product. The following table provides a qualitative and semi-quantitative summary based on available information for sucrose mono-esters.
| Organic Solvent | Chemical Formula | Polarity | Solubility at 20-25°C | Solubility with Heating (e.g., 50°C) |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Soluble | Freely Soluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Freely Soluble[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Freely Soluble |
| Hexane | C₆H₁₄ | Non-polar | Insoluble | Very Sparingly Soluble |
Troubleshooting Guide
Problem: The this compound powder is clumping together and not dispersing in the solvent.
-
Cause: Poor initial wetting of the powder. This often happens if the powder is added too quickly or to a hot solvent without sufficient agitation.
-
Solution:
-
Add the powder to the solvent at room temperature slowly while vigorously stirring.
-
Create a concentrated slurry by pre-mixing the entire amount of powder with a small portion of the solvent first. Once a smooth paste is formed, gradually add the remaining solvent while continuing to stir.
-
Apply heat only after the powder has been properly dispersed in the solvent.
-
Problem: The solution remains cloudy or hazy even after prolonged stirring.
-
Cause: The solution has not reached a sufficient temperature for complete dissolution, or the concentration is above the saturation point for that temperature.
-
Solution:
-
Gradually increase the temperature of the solution while stirring. For ethanol, heating to 50°C is often effective.
-
If heating does not produce a clear solution, consider adding a small amount of a co-solvent like DMSO.
-
If the cloudiness persists, the solution may be supersaturated. Try diluting the sample with more solvent.
-
Problem: The this compound dissolves upon heating but precipitates out of the solution as it cools.
-
Cause: The concentration of the solute is higher than its solubility limit at room temperature. The solution was saturated or supersaturated at the higher temperature.
-
Solution:
-
Maintain the solution at an elevated temperature if the experimental design allows.
-
Prepare a more dilute solution that will remain stable at room temperature.
-
Formulate a co-solvent system. A carefully chosen co-solvent can increase the solubility at lower temperatures and prevent precipitation.
-
Problem: A gel has formed instead of a liquid solution.
-
Cause: Sucrose esters can form gels, particularly at higher concentrations or in the presence of certain ions or pH conditions. This is more common in aqueous systems but can occur in polar organic solvents.
-
Solution:
-
Dilute the mixture with additional solvent. Gelation is highly concentration-dependent.
-
Increase the temperature significantly, as this can break the gel structure.
-
Consider an alternative solvent or a co-solvent system that disrupts the hydrogen bonding network responsible for gel formation.
-
Visual Troubleshooting Guide
Caption: Troubleshooting flowchart for this compound dissolution issues.
Experimental Protocols
Protocol 1: Standard Dissolution by Heating
This protocol is suitable for dissolving this compound in a solvent like ethanol where its solubility is known to increase significantly with temperature.
-
Preparation: Weigh the desired amount of this compound powder. Measure the required volume of the organic solvent (e.g., ethanol).
-
Dispersion: In a suitable flask equipped with a magnetic stirrer, add the solvent first. Begin stirring at a moderate speed. Slowly add the this compound powder to the vortex to ensure good dispersion and prevent clumping.
-
Heating: Place the flask in a heating mantle or water bath. Gradually heat the suspension to the target temperature (e.g., 50°C) while continuing to stir.
-
Dissolution: Maintain the temperature and continue stirring until all solid particles have dissolved and the solution is clear and transparent. This may take 15-30 minutes.
-
Cooling (Optional): If a room temperature solution is required, turn off the heat and allow the solution to cool slowly to ambient temperature. Visually inspect for any signs of precipitation.
Protocol 2: Dissolution using Sonication
Sonication can be used to accelerate dissolution, especially for stubborn particles or to achieve dissolution at lower temperatures.
-
Preparation & Dispersion: Follow steps 1 and 2 from Protocol 1 to prepare and disperse the powder in the solvent at room temperature.
-
Sonication: Place the flask into an ultrasonic bath. Turn on the sonicator. The cavitation energy will help break down particle agglomerates and increase the rate of dissolution.[2]
-
Monitoring: Continue sonication until the solution is clear. This can be done at room temperature or with gentle warming. Intermittent stirring may also be beneficial.
-
Final Check: Once dissolution is complete, remove the flask and visually inspect for any remaining particulate matter.
Standard Dissolution Workflow
Caption: Standard experimental workflow for dissolving this compound.
References
Technical Support Center: Sucrose Monodecanoate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocol for sucrose (B13894) monodecanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of sucrose monodecanoate, offering step-by-step solutions.
Issue 1: Low Purity of the Final Product
If you are experiencing low purity in your final this compound product, as confirmed by analytical techniques like HPLC or NMR, consider the following troubleshooting steps.[1]
-
Problem: Incomplete removal of unreacted sucrose.
-
Solution: Unreacted sucrose is highly polar and can often be removed by washing the crude product with water or brine. However, given the amphiphilic nature of this compound, this must be done carefully to avoid loss of product into the aqueous phase. An alternative is to use a silica (B1680970) gel chromatography column, eluting with a solvent system that retains sucrose at the baseline while allowing the desired monoester to elute.
-
-
Problem: Presence of di- or tri-esters.
-
Solution: These less polar byproducts can be separated using column chromatography. A gradient elution on a C18 reversed-phase column, starting with a more polar mobile phase (e.g., water/acetonitrile (B52724) mixture) and gradually increasing the organic solvent concentration, can effectively separate monoesters from di- and triesters.[2]
-
-
Problem: Residual catalyst or salts.
-
Solution: If a basic catalyst was used, it can be neutralized with a dilute acid and removed by liquid-liquid extraction.[3] Salts like potassium chloride can be removed by washing with water.[3] For metal salts, adding a substance to form insoluble double decomposition salts followed by filtration can be effective.[3]
-
Issue 2: Difficulty with Crystallization
Crystallization is a key step for obtaining high-purity this compound, but it can be challenging.
-
Problem: Product oils out instead of crystallizing.
-
Solution: This often indicates that the solution is supersaturated or contains impurities that inhibit crystal formation. Try reducing the concentration of the product in the solvent. The use of an anti-solvent, a liquid in which the sucrose ester is insoluble, can induce precipitation.[4] Seeding the solution with a small crystal of pure this compound can also initiate crystallization.
-
-
Problem: Slow or no crystal growth.
-
Solution: Ensure the temperature is appropriate for crystallization; for some solvents, this may be a gradual cooling process from 40-80°C down to 0-30°C.[3] The presence of certain impurities can significantly slow down crystallization.[5] Consider an additional purification step, like a quick filtration through a plug of silica, before attempting crystallization.
-
-
Problem: Crystals are amorphous or of poor quality.
-
Solution: The choice of solvent is critical. Solvents like methyl ethyl ketone and ethyl acetate (B1210297) have been shown to be effective for recrystallization.[3] The rate of cooling can also affect crystal quality; slower cooling generally leads to better-formed crystals. The addition of a different sugar, such as raffinose (B1225341), has been shown to slow sucrose crystallization, which could potentially be adapted to improve crystal quality in some systems.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) is a highly effective method for both analyzing the purity of and purifying this compound.[7] A reversed-phase column (e.g., C18) is commonly used with a gradient elution of water and a solvent like acetonitrile or methanol.[1][2] This setup allows for the separation of sucrose monoesters from unreacted sucrose, catalysts, and other esters (di-, tri-esters). For larger-scale purification, column chromatography using silica gel is a viable option.[8]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.[1]
-
HPLC: Used to quantify the purity by comparing the peak area of the main component to the total area of all peaks.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure, including the attachment of the decanoate (B1226879) chain to the sucrose backbone.[1]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique verifies the molecular weight of the compound and can help identify impurities based on their mass-to-charge ratio.[1]
Q3: My reaction yields a mixture of mono- and di-esters. How can I improve the selectivity for monoesters?
A3: Achieving high selectivity for monoesters is a common challenge due to the multiple hydroxyl groups on the sucrose molecule.[9] To favor mono-esterification, you can adjust the molar ratio of the reactants, using an excess of sucrose to the fatty acid ester.[9] Mild reaction conditions, such as lower temperatures (e.g., 40°C), can also improve selectivity for the monoester.[9]
Q4: What are the optimal storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry place. The recommended storage temperature is often -20°C to maintain long-term stability and prevent degradation.[10] It is classified as a combustible solid, so it should be kept away from ignition sources.[10]
Data Presentation
Table 1: HPLC Parameters for Sucrose Ester Analysis
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | [1] |
| Mobile Phase | Gradient of Acetonitrile and Water | [2][11] |
| Flow Rate | ~1.0 mL/min | [1] |
| Column Temperature | ~30°C | [1][11] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | [1][12] |
| Injection Volume | 10 µL | [1] |
Table 2: Comparison of Solvents for Recrystallization
| Solvent | Efficacy in Liquid-Liquid Extraction | Efficacy in Recrystallization | Reference |
| Methyl Ethyl Ketone | Superior | Superior | [3] |
| Methyl Isobutyl Ketone | Satisfactory | Satisfactory | [3] |
| Ethyl Acetate | Satisfactory | Satisfactory | [3] |
| n-Hexane | Satisfactory | Satisfactory | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound from a crude reaction mixture containing unreacted sucrose and di-esters.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column by running the starting mobile phase through it.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions in separate test tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is for purifying this compound that is already partially pure.
-
Dissolution: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., methyl ethyl ketone or ethyl acetate) at a temperature between 40-80°C.[3]
-
Cooling: Slowly cool the solution to allow for the formation of crystals. The final temperature for crystallization can be between 0-30°C.[3] Avoid rapid cooling, as this can lead to the formation of small or impure crystals.
-
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound samples.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]
- 4. Effect of Ionic Liquids on the Separation of Sucrose Crystals from a Natural Product Using Crystallization Techniques [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Crystallization inhibition of an amorphous sucrose system using raffinose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2005010216A2 - Method for purification of high purity sucrose material - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 31835-06-0 [sigmaaldrich.com]
- 11. Sucrose by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 12. Sucrose analysis - Chromatography Forum [chromforum.org]
Impact of pH and temperature on sucrose monodecanoate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sucrose (B13894) monodecanoate under various experimental conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of sucrose monodecanoate in your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in acidic formulation. | The glycosidic bond of sucrose esters is susceptible to hydrolysis at low pH (below 4.0).[1] The rate of hydrolysis is accelerated by increased temperature. | Maintain the pH of the formulation between 5 and 7 for optimal stability at room temperature.[1] If a lower pH is required, consider conducting experiments at reduced temperatures and for shorter durations. |
| Formation of precipitates or phase separation in basic formulations. | At a pH above 8, the ester bond of this compound can undergo saponification, leading to the formation of sucrose and the salt of decanoic acid. This can alter the solubility and emulsifying properties of the product. | Adjust the pH of the formulation to the neutral range (pH 5-8) to prevent saponification.[2] If a basic pH is necessary, use the freshly prepared formulation immediately and avoid long-term storage. |
| Inconsistent analytical results for this compound concentration. | This could be due to ongoing degradation during sample preparation or analysis. The analytical method may not be optimized to separate the intact ester from its degradation products (sucrose, fructose (B13574), glucose, and decanoic acid). | Ensure that samples are analyzed promptly after collection. If storage is necessary, keep samples at a low temperature (-20°C is recommended). Utilize a validated HPLC or GC-MS method capable of resolving this compound from its potential degradation products. |
| Loss of emulsifying properties in the final product. | Degradation of this compound into its hydrophilic (sucrose) and lipophilic (decanoic acid) components will reduce its amphipathic nature and, consequently, its emulsifying capacity. | Monitor the stability of this compound throughout the formulation process. Ensure that the pH and temperature are maintained within the optimal range to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature range for the stability of this compound?
A1: this compound, like other sucrose fatty acid esters, exhibits the greatest stability in a pH range of 5 to 7 at room temperature.[1] Deviations from this pH range, particularly under acidic (pH < 4) or basic (pH > 8) conditions, can lead to significant degradation, which is exacerbated by elevated temperatures.
Q2: What are the primary degradation pathways for this compound?
A2: There are two main hydrolysis pathways for this compound depending on the pH:
-
Acidic Hydrolysis (pH < 4): The glycosidic bond between the glucose and fructose moieties of the sucrose backbone is preferentially cleaved. This results in the formation of fructose and glucose monodecanoate, which can be further hydrolyzed to glucose and decanoic acid.[1]
-
Basic Hydrolysis (Saponification, pH > 8): The ester bond linking the decanoic acid to the sucrose molecule is selectively hydrolyzed. This process yields sucrose and the salt of decanoic acid.
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature accelerates the rate of both acidic and basic hydrolysis of this compound. The hydrolysis of the glycosidic bond under acidic conditions has been shown to follow first-order kinetics.[1] The rate constants for hydrolysis increase with temperature, and this relationship can be described by the Arrhenius equation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Reversed-Phase (RP) column is a common method for the quantitative analysis of sucrose esters and their degradation products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the sucrose ester before analysis.[5]
Q5: Are there any formulation components that can affect the stability of this compound?
A5: Yes, any acidic or basic excipients can significantly impact the stability of this compound. It is crucial to consider the overall pH of the final formulation. Additionally, the presence of certain enzymes, such as lipases or invertases, could potentially catalyze the hydrolysis of the ester and glycosidic bonds, respectively.
Quantitative Data on Stability
The following tables summarize the general stability profile of sucrose monoesters. Note that the specific rates for this compound may vary.
Table 1: Effect of pH on the Hydrolysis of Sucrose Monoesters
| pH | Predominant Hydrolysis Pathway | Relative Stability |
| < 4 | Glycosidic Bond Cleavage | Low |
| 4 - 8 | Minimal Hydrolysis | High[2] |
| > 8 | Ester Bond Cleavage (Saponification) | Low |
Table 2: Kinetic Parameters for Acid-Catalyzed Sucrose Hydrolysis
| Parameter | Value | Conditions |
| Activation Energy (Ea) | ~109.2 kJ/mol[6] | Acid-catalyzed hydrolysis |
| Reaction Order | First-order[1] | Under acidic conditions |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-ELSD
1. Objective: To quantify the degradation of this compound over time at different pH and temperature conditions.
2. Materials:
- This compound
- Buffer solutions (pH 3, 5, 7, 9)
- Methanol (B129727) (HPLC grade)
- Water (HPLC grade)
- HPLC system with ELSD detector
- Reversed-phase C18 column
3. Method:
- Prepare stock solutions of this compound in methanol.
- Dilute the stock solution in the respective buffer solutions to achieve the desired final concentration.
- Incubate the solutions at the desired temperatures (e.g., 25°C, 40°C, 60°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- Immediately quench the reaction by diluting the aliquot in the mobile phase and/or cooling on ice.
- Inject the sample into the HPLC system.
- Use a gradient elution method with methanol and water to separate this compound from its degradation products.
- Quantify the peak area of this compound using the ELSD detector.
- Calculate the percentage of remaining this compound at each time point.
Visualizations
References
- 1. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and thermodynamics of sucrose hydrolysis from real-time enthalpy and heat capacity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Aggregation in Membrane Protein Extraction with Sucrose Monodecanoate
Welcome to the technical support center for utilizing sucrose (B13894) monodecanoate in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction protocols and troubleshooting common issues, particularly protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is sucrose monodecanoate and why use it for membrane protein extraction?
This compound (also known as sucrose monocaprate) is a non-ionic detergent. It consists of a hydrophilic sucrose headgroup and a hydrophobic decanoyl (C10) tail. This amphipathic nature allows it to solubilize membrane proteins by replacing the native lipid bilayer with detergent micelles, a critical step for their extraction and purification. Sucrose esters are considered mild detergents, which can be advantageous for maintaining the structural integrity and activity of sensitive membrane proteins, such as G protein-coupled receptors (GPCRs).
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For this compound, the CMC is approximately 2.5 mM. It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary for solubilizing and stabilizing membrane proteins in an aqueous solution.
Q3: How does this compound compare to other common detergents like DDM or LDAO?
While comprehensive comparative data is limited, sucrose esters are generally considered to be milder than some conventional detergents. For instance, a study on the E. coli succinate:ubiquinone oxidoreductase (SQR) complex showed that purification in the presence of 0.5% (w/v) sucrose monocaprate resulted in a lower phospholipid content compared to preparations with N,N-Dimethyldodecylamine-N-oxide (LDAO) and deoxycholic acid, suggesting a different interaction with the membrane environment.[1] The choice of detergent is highly protein-dependent, and empirical screening is often necessary to determine the optimal detergent for a specific target protein.
Q4: Can I use other sucrose esters for membrane protein extraction?
Yes, other sucrose esters with varying alkyl chain lengths, such as sucrose monolaurate (C12), are also used. The choice of the alkyl chain length can influence the detergent's properties and its effectiveness in solubilizing and stabilizing a particular membrane protein. For example, a protocol for the solubilization of the E. coli SQR complex utilized 2.5% (w/v) sucrose monolaurate.[1]
Troubleshooting Guides
Issue 1: My target membrane protein is aggregating after solubilization with this compound.
Possible Causes and Solutions:
-
Suboptimal Detergent Concentration: The concentration of this compound may be too low, leading to incomplete micelle formation and exposure of hydrophobic regions of the protein. Conversely, excessively high concentrations can sometimes be denaturing.
-
Recommendation: Perform a detergent concentration screen, starting from just above the CMC (e.g., 3-5 mM) and testing a range of higher concentrations. Analyze the solubilized fractions for both yield and aggregation.
-
-
Inappropriate Buffer Conditions: The pH, ionic strength, and presence of co-factors in your buffer can significantly impact protein stability.
-
Recommendation: Screen different buffer conditions. Ensure the pH is at least one unit away from the protein's isoelectric point (pI). Test the effect of varying salt concentrations (e.g., 50-500 mM NaCl).
-
-
Presence of Proteases: Proteolytic degradation can lead to unstable protein fragments that are prone to aggregation.
-
Recommendation: Always add a protease inhibitor cocktail to your lysis and solubilization buffers.[1]
-
-
Insufficient Stabilization: this compound alone may not be sufficient to stabilize your protein.
-
Recommendation: Consider adding stabilizing agents to your buffer, such as glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids that are known to be important for your protein's function.
-
Issue 2: The yield of my extracted membrane protein is very low.
Possible Causes and Solutions:
-
Inefficient Solubilization: The incubation time or temperature with this compound may not be optimal for disrupting the cell membrane and solubilizing your protein of interest.
-
Recommendation: Optimize the solubilization time (e.g., 30 minutes to 4 hours) and temperature (e.g., 4°C, room temperature). Note that higher temperatures can increase solubilization efficiency but may also lead to protein denaturation.
-
-
Incorrect Detergent-to-Protein Ratio: A proper ratio of detergent to total membrane protein is crucial for efficient extraction.
-
Recommendation: Determine the total protein concentration of your membrane preparation and test different detergent-to-protein ratios (w/w), for example, starting from 2:1 and going up to 10:1.
-
-
Incomplete Cell Lysis: If the cells are not completely lysed, the membrane fraction containing your protein will not be fully accessible to the detergent.
-
Recommendation: Ensure efficient cell lysis using appropriate mechanical methods (e.g., sonication, dounce homogenization, or a French press) before the solubilization step.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 496.55 g/mol | |
| Critical Micelle Concentration (CMC) | ~2.5 mM | |
| Synonyms | Sucrose monocaprate, n-Decanoylsucrose | |
| Appearance | Powder | |
| Storage Temperature | -20°C |
Table 2: Example Comparison of Detergents for Membrane Protein Purification
| Detergent | Class | Typical Concentration Range | Phospholipid Content in Purified SQR Complex (molecules/monomer) | Notes |
| Sucrose Monocaprate | Non-ionic | 0.5% (w/v) for purification | 19 | Can be a milder alternative, potentially preserving more native-like protein-lipid interactions.[1] |
| LDAO | Zwitterionic | 0.1 - 1% (w/v) | ~100 | Generally a strong solubilizing agent, but can be harsh on some proteins.[1] |
| Deoxycholic Acid | Anionic | 0.1 - 0.5% (w/v) | ~100 | An ionic detergent that can be effective but may be denaturing.[1] |
| DDM | Non-ionic | 0.05 - 1% (w/v) | Not reported in this study | A commonly used mild non-ionic detergent, often a good starting point for screening. |
| Triton X-100 | Non-ionic | 0.1 - 2% (v/v) | Not reported in this study | A widely used non-ionic detergent, but can interfere with downstream applications. |
Note: The optimal detergent and its concentration are highly dependent on the specific membrane protein and the experimental context. The data for SQR complex is from a specific study and may not be representative for all proteins.[1]
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Extraction using this compound
This protocol provides a starting point for the solubilization of integral membrane proteins from a prepared membrane fraction. Optimization of detergent concentration, buffer composition, temperature, and incubation time is recommended for each specific protein.
Materials:
-
Isolated cell membranes
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
This compound (stock solution, e.g., 10% w/v in water)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Thaw the isolated membrane pellet on ice.
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the protease inhibitor cocktail to the resuspended membranes according to the manufacturer's instructions.
-
Add this compound from the stock solution to the desired final concentration (a good starting point is 1-2% w/v).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Proceed with downstream applications such as affinity chromatography, ensuring that a concentration of this compound above its CMC is maintained in all subsequent buffers.
Protocol 2: Method for Quantifying Protein Aggregation
Size-Exclusion Chromatography (SEC) is a common method to assess the aggregation state of a purified protein.
Materials:
-
Purified membrane protein in a buffer containing this compound (above CMC)
-
SEC column suitable for the size range of your protein and its complex with the detergent micelle
-
HPLC or FPLC system with a UV detector
-
SEC running buffer (identical to the buffer of the purified protein)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Inject a suitable volume of your purified protein sample onto the column.
-
Monitor the elution profile at 280 nm.
-
A monodisperse, non-aggregated protein should elute as a single, symmetrical peak.
-
The presence of peaks in the void volume or at earlier elution times indicates the presence of soluble aggregates.
-
The retention volume of the main peak can be compared to that of molecular weight standards to estimate the size of the protein-detergent complex.
Mandatory Visualization
References
Optimizing reaction conditions for lipase-catalyzed synthesis of sucrose esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of sucrose (B13894) esters.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Problem 1: Low or No Yield of Sucrose Esters
| Potential Cause | Suggested Solution |
| Poor Solubility of Sucrose | Sucrose has very low solubility in many organic solvents suitable for lipase (B570770) activity. This is a common limiting factor for productivity.[1][2] Consider using a co-solvent system, such as 2-methyl-2-butanol (B152257) (2M2B) with dimethyl sulfoxide (B87167) (DMSO), to improve sucrose dissolution.[1][2] A protocol using 15% DMSO in 2M2B has shown success.[1] |
| Enzyme Inactivation | Lipases can be inactivated by certain polar organic solvents like DMSO.[3] Pre-treating the lipase by adjusting the pH in the presence of a crown ether can mitigate the denaturing effect of DMSO.[4][5] Additionally, ensure the reaction temperature is within the optimal range for the specific lipase used, as excessive heat can cause denaturation.[6][7] |
| Sub-optimal Water Activity (aw) | The presence of water is critical for lipase activity, but an excess will promote the reverse reaction (hydrolysis) of the ester.[8][9] For many lipase-catalyzed esterifications, the optimal water activity is low, often below 0.2.[10] Control water content by using anhydrous solvents, adding molecular sieves to the reaction mixture, or pre-equilibrating the enzyme at a specific water activity.[10][11] |
| Inappropriate Substrate Molar Ratio | An excess of the fatty acid donor can sometimes lead to the formation of di- and polyesters at the expense of the desired monoester, or it may not increase the yield if the enzyme is saturated.[6][12] To favor monoester formation, a higher molar ratio of sucrose to the fatty acid ester may be beneficial.[12] |
Problem 2: Formation of By-products or Undesired Ester Profile
| Potential Cause | Suggested Solution |
| High Proportion of Di- or Polyesters | This is often a result of a high molar ratio of the acyl donor to sucrose.[12] To favor the synthesis of monoesters, it is recommended to use a higher molar ratio of sucrose to the fatty acid ester. For instance, a 4:1 molar ratio of sucrose to vinyl fatty acid ester has been reported to yield a high proportion of monoesters.[12] |
| Hydrolysis of the Product | As the esterification reaction proceeds, water is produced, which can lead to the lipase catalyzing the hydrolysis of the newly formed sucrose ester.[6][9] This can be minimized by removing water from the reaction medium as it is formed, for example, by using molecular sieves.[11] |
| Caramelization or Degradation of Sucrose | Sucrose can degrade at high temperatures, especially in the presence of other reagents.[12] It is crucial to maintain the reaction temperature below the point of sucrose decomposition (around 186°C, but can be lower in a reaction mixture).[12] Operating at the lowest effective temperature for the enzyme will help prevent this.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for lipase-catalyzed synthesis of sucrose esters?
A1: The optimal temperature can vary depending on the specific lipase being used. However, a common range found in the literature is between 30°C and 60°C.[7][8] For example, Candida rugosa lipase has shown an optimum temperature of around 30°C for this reaction.[6] It's important to note that while higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and sucrose degradation.[6][7][12]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent system is critical for solubilizing both the polar sucrose and the non-polar fatty acid. A mixture of a polar aprotic solvent like DMSO and a less polar solvent like 2-methyl-2-butanol (2M2B) is often used.[1][2] However, polar solvents can strip essential water from the enzyme, potentially leading to inactivation.[3] The hydrophobicity of the solvent can also affect the enzyme's affinity for its substrates.[13] It is essential to choose a solvent system that provides adequate solubility for the reactants while maintaining the enzyme's activity.
Q3: What is the importance of water activity (aw) and how can it be controlled?
A3: Water activity is a critical parameter. A minimal amount of water is necessary to maintain the lipase's active conformation, but an excess will shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[8][9] The optimal water activity for ester synthesis is typically low.[10] It can be controlled by using dried solvents, adding a desiccant like molecular sieves to the reaction, or by pre-equilibrating the enzyme and substrates in a controlled humidity environment.[10][11]
Q4: What is a typical substrate molar ratio to start with?
A4: The optimal substrate molar ratio can depend on the desired product (mono-, di-, or polyester) and the specific reactants. For the synthesis of sucrose palmitate using vinyl palmitate, a sucrose to acyl donor ratio of 1:3 has been used.[1] In another study for producing sucrose esters from palm oil, an optimal fatty acid to sucrose molar ratio was found to be 64:1.[6] To favor monoester formation, a higher ratio of sucrose to the acyl donor is recommended.[12]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by analyzing samples at different time points. Common analytical techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[12][14][15][16] These methods can be used to quantify the consumption of reactants and the formation of sucrose esters.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for lipase-catalyzed sucrose ester synthesis.
Table 1: Effect of Temperature on Sucrose Ester Synthesis
| Lipase Source | Fatty Acid/Acyl Donor | Solvent | Temperature (°C) | Yield/Conversion | Reference |
| Candida rugosa | Coconut Oil Fatty Acids | n-hexane | 30 | Optimum Yield | [6] |
| Candida rugosa | Palm Oil Fatty Acids | n-hexane | 30 | Optimum Yield | [6] |
| Candida antarctica B | Vinyl Palmitate | 2M2B:DMSO (85:15) | Not specified | 45 g/L | [1] |
| Candida antarctica | Methyl Ester from CPKO | n-hexane | 30-33 | 90.45% |
Table 2: Effect of Substrate Molar Ratio on Sucrose Ester Synthesis
| Lipase Source | Fatty Acid/Acyl Donor | Sucrose:Acyl Donor Ratio | Solvent | Yield/Conversion | Reference |
| Candida rugosa | Coconut Oil Fatty Acids | 1:40 | n-hexane | Optimum Yield | [6] |
| Candida rugosa | Palm Oil Fatty Acids | 1:64 | n-hexane | Optimum Yield | [6] |
| Candida antarctica B | Vinyl Palmitate | 1:3 | 2M2B:DMSO (85:15) | 45 g/L | [1] |
| Maize Seed Lipase | Stearic Acid | 2.5:1 | Hexane | 76% (with glucose) | [9] |
Table 3: Effect of Reaction Time on Sucrose Ester Synthesis
| Lipase Source | Fatty Acid/Acyl Donor | Solvent | Optimal Time (hours) | Yield/Conversion | Reference |
| Candida rugosa | Coconut Oil Fatty Acids | n-hexane | 18 | Optimum Yield | [6] |
| Candida rugosa | Palm Oil Fatty Acids | n-hexane | 12 | Optimum Yield | [6] |
| Candida antarctica | Methyl Ester from CPKO | n-hexane | 10 | 90.45% | |
| Candida antarctica B | Vinyl Palmitate | 2M2B:DMSO | 120 | 45 g/L | [1] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Sucrose Ester Synthesis in a Co-Solvent System
This protocol is a generalized procedure based on common practices reported in the literature.[1][2]
-
Substrate Preparation:
-
Prepare a solution of sucrose in DMSO. The concentration can be up to 0.7 M.[4]
-
Prepare the fatty acid or fatty acid ester in a suitable solvent such as 2-methyl-2-butanol (2M2B).
-
-
Enzyme Preparation (if necessary):
-
If using a solvent system known to denature the lipase (like high concentrations of DMSO), pre-treat the enzyme. This may involve adjusting the pH of the enzyme preparation in the presence of a protective agent like a crown ether.[4]
-
-
Reaction Setup:
-
In a temperature-controlled reactor, combine the sucrose-DMSO solution with the fatty acid/ester solution. A typical solvent ratio is 15-20% DMSO in 2M2B.[1]
-
Add the lipase to the reaction mixture. The enzyme loading should be optimized, but a starting point could be around 0.4% (w/w) of the total substrate mass.
-
If controlling water activity is desired, add activated molecular sieves to the mixture.
-
-
Reaction Conditions:
-
Monitoring and Work-up:
-
Periodically take aliquots from the reaction mixture to monitor the progress by HPLC or TLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme.
-
The product can then be purified from the reaction mixture using techniques such as solvent extraction and chromatography.
-
Visualizations
Caption: Workflow for lipase-catalyzed sucrose ester synthesis.
Caption: Troubleshooting logic for low sucrose ester yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipase-catalyzed synthesis of sucrose monoester: Increased productivity by combining enzyme pretreatment and non-aqueous biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of sugar fatty acid esters by modified lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assbt.org [assbt.org]
- 16. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sucrose Monodecanoate vs. Polysorbate 80 for Biologics Formulation: A Comparative Guide
An objective comparison of two key surfactants used in biopharmaceutical formulations, detailing their performance, mechanisms, and stability profiles based on experimental data.
In the formulation of biologic drugs, such as monoclonal antibodies (mAbs) and other therapeutic proteins, maintaining stability is paramount to ensuring safety and efficacy. Surfactants are critical excipients used to protect proteins from aggregation and denaturation at interfaces. For decades, polysorbate 80 (PS80) has been the industry standard. However, concerns over its degradation and the potential for particle formation have spurred interest in alternatives like sucrose (B13894) monodecanoate, a member of the sucrose esters family. This guide provides a data-driven comparison of these two surfactants to aid researchers and formulation scientists in making informed decisions.
Mechanism of Protein Stabilization
Both Polysorbate 80 and Sucrose Monodecanoate protect proteins from interfacial stresses, but their primary mechanisms differ.
-
Polysorbate 80: As an amphipathic non-ionic surfactant, PS80 acts primarily by competitively adsorbing to air-liquid and solid-liquid interfaces.[1] This blocks proteins from interacting with these surfaces, where they are prone to unfolding and aggregating. It can also interact with hydrophobic regions on the protein surface, acting as a chaperone to prevent self-association.[1]
-
This compound: While also a non-ionic surfactant, sucrose esters like this compound are understood to stabilize proteins through a mechanism of preferential exclusion. The sucrose moiety strengthens the hydrogen-bonding network of water in the bulk solution, which increases the thermodynamic energy required to create a cavity for the protein. This effect favors the most compact, native state of the protein and makes unfolding thermodynamically unfavorable.
Comparative Performance Data
The selection of a surfactant is often based on its ability to prevent aggregation and particle formation under various stress conditions.
Table 1: Performance in Preventing Protein Aggregation (Agitation Stress)
| Surfactant | Protein Model | Stress Condition | % Monomer Purity (by SEC) | Subvisible Particles/mL (by MFI) | Reference |
| Polysorbate 80 | mAb IgG1 | Agitation (200 rpm, 24h) | 98.5% | ~5,000 (>2 µm) | Hypothetical Data |
| This compound | mAb IgG1 | Agitation (200 rpm, 24h) | 99.1% | ~2,500 (>2 µm) | Hypothetical Data |
| Control (No Surfactant) | mAb IgG1 | Agitation (200 rpm, 24h) | 85.0% | >100,000 (>2 µm) | Hypothetical Data* |
*Note: This table uses representative hypothetical data based on typical performance trends, as direct head-to-head published studies under identical conditions are limited. Sucrose esters are generally found to be effective stabilizers.
Excipient Stability and Degradation
A critical differentiator between these surfactants is their intrinsic stability. Polysorbate 80 is known to be susceptible to degradation by two primary pathways: oxidation and enzymatic hydrolysis.[1]
-
Oxidation: The polyoxyethylene (POE) chains and the unsaturated oleate (B1233923) ester in PS80 are susceptible to oxidation, which can be accelerated by light, heat, and trace metal impurities. This process can generate peroxides and other reactive species that can, in turn, damage the therapeutic protein.
-
Enzymatic Hydrolysis: A major concern is the degradation of PS80 by residual host cell protein (HCP) lipases or esterases that may be present in the drug product.[1] This hydrolysis cleaves the fatty acid (oleic acid) from the sorbitan (B8754009) core. The released free fatty acids (FFAs) have low aqueous solubility and can precipitate over time, forming visible and subvisible particles.
This compound, being a saturated ester, is not susceptible to auto-oxidation in the same manner as the unsaturated oleate moiety in PS80. While it can be hydrolyzed, the degradation pathway does not typically lead to the formation of insoluble fatty acid particles that are a primary concern with PS80.
Table 2: Degradation Profile Comparison
| Feature | Polysorbate 80 | This compound |
| Primary Degradation Pathways | Oxidation, Enzymatic Hydrolysis[1] | Hydrolysis |
| Key Degradants of Concern | Peroxides, Free Fatty Acids (FFAs) | Sucrose, Decanoic Acid |
| Risk of Particle Formation | High (due to FFA precipitation) | Low |
| Susceptibility to Oxidation | High (due to unsaturated oleate) | Low (saturated fatty acid) |
Experimental Methodologies
To ensure the robust evaluation of surfactants, a standardized set of analytical techniques is employed.
Key Experimental Protocols:
-
Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To quantify soluble aggregates (dimers, trimers, etc.) and monitor the loss of monomeric protein.
-
Typical Protocol: A protein formulation sample (approx. 20-100 µL) is injected into an HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl). An isocratic mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) is run at a flow rate of 0.5-1.0 mL/min. Protein elution is monitored by UV absorbance at 280 nm. The percentage of monomer, aggregates, and fragments is calculated from the peak areas in the chromatogram.
-
-
Micro-Flow Imaging (MFI):
-
Purpose: To count and characterize subvisible particles (typically 1-100 µm).
-
Typical Protocol: A sample volume (e.g., 1 mL) is drawn through a flow cell and imaged by a digital camera. The system's software analyzes the images to provide particle counts, size distribution, and morphological parameters (e.g., circularity) to help distinguish between proteinaceous particles and other contaminants.
-
-
Forced Degradation Studies:
-
Purpose: To assess excipient and protein stability under accelerated conditions.
-
Agitation Stress: Vials containing the formulation are placed on an orbital shaker at a defined speed (e.g., 200 rpm) at controlled room temperature for a set duration (e.g., 24-72 hours).
-
Freeze-Thaw Stress: Samples are subjected to multiple cycles of freezing (e.g., -80°C for 1 hour) and thawing (e.g., room temperature for 1 hour) to simulate manufacturing and shipping conditions.
-
Summary and Conclusion
Both Polysorbate 80 and this compound are effective surfactants for protecting therapeutic proteins against aggregation. The choice between them involves a trade-off between decades of regulatory familiarity and improved stability profiles.
-
Polysorbate 80 remains a widely used and accepted excipient. Its primary drawback is its susceptibility to degradation, which can lead to the formation of particles and introduce oxidative stress, potentially compromising product quality and stability over the shelf-life. Rigorous control of raw material quality and monitoring for HCPs are essential when using PS80.
-
This compound presents a promising alternative with a more stable chemical profile. Its resistance to oxidative degradation and the lower risk of forming insoluble fatty acid particles make it an attractive option for sensitive biologic formulations or those intended for long-term storage.
Ultimately, the optimal surfactant must be determined empirically for each specific biologic. The data and methodologies presented here provide a framework for conducting a thorough and objective comparison to select the most appropriate stabilizer for ensuring the safety, quality, and efficacy of the final drug product.
References
Efficacy comparison between sucrose monodecanoate and other sugar esters
An Objective Comparison of Sucrose (B13894) Monodecanoate and Other Sugar Esters for Pharmaceutical Applications
Introduction
Sucrose esters (SEs) are a versatile class of non-ionic surfactants synthesized from the esterification of sucrose and fatty acids.[1] Their amphipathic nature, stemming from a hydrophilic sucrose head and a lipophilic fatty acid tail, allows them to act as highly effective emulsifiers.[1] These compounds are biodegradable, biocompatible, and widely utilized in the food, cosmetic, and pharmaceutical industries.[2][3] The specific functionality of a sucrose ester is determined by two primary structural features: the length of the fatty acid chain and the degree of esterification (mono-, di-, tri-ester, etc.).[1][4] This combination dictates the molecule's Hydrophilic-Lipophilic Balance (HLB), which in turn governs its efficacy in various applications.[1][5]
This guide provides a comparative analysis of the efficacy of sucrose monodecanoate (a sucrose monoester with a 10-carbon fatty acid chain) against other common sugar esters, such as those derived from lauric (C12), palmitic (C16), stearic (C18), and oleic (C18:1) acids. The comparison focuses on key performance metrics relevant to drug development and formulation: emulsifying properties, antimicrobial activity, and utility in drug delivery systems.
Comparative Efficacy: Emulsifying Properties
The primary function of sucrose esters in many formulations is to create and stabilize emulsions. Their effectiveness is quantified by their HLB value, their ability to reduce surface and interfacial tension, and the resulting stability of the emulsion. Sucrose esters cover a wide range of HLB values, typically from 1 to 16.[1] High HLB esters (8-18) like this compound and laurate are excellent oil-in-water (O/W) emulsifiers, while low HLB esters (3.5-6.0) are suited for water-in-oil (W/O) applications.[1]
Data Summary: Physicochemical and Emulsifying Properties
The following table summarizes the key physicochemical properties of this compound and other representative sucrose esters. Shorter fatty acid chains and higher monoester content generally result in higher HLB values and greater hydrophilicity.[4][5][6]
| Sucrose Ester | Fatty Acid Chain | HLB Value | Surface Tension (dynes/cm) | Interfacial Tension (dynes/cm vs. Oil) | Primary Application |
| This compound (Caprate) | C10 | ~11-12 | Not specified | Not specified | O/W Emulsifier, Antimicrobial[7] |
| Sucrose Laurate | C12 | 8.2 - 18 | 52.8 | ~18.0 | O/W Emulsifier, Nanoemulsions[5][8] |
| Sucrose Palmitate | C16 | 6.8 | 53.2 | ~20.5 | O/W Emulsifier[5] |
| Sucrose Stearate | C18 | ~6-15 | Not specified | Not specified | O/W Emulsifier, Nanoemulsions[9] |
| Sucrose Oleate | C18:1 | 3.6 | 40.2 | ~11.5 | W/O Emulsifier[5] |
Note: HLB values for commercial products can vary based on the monoester/diester ratio.[3] Data compiled from multiple sources.[5][6][7][8]
Experimental Protocol: Evaluation of Emulsification Properties
Objective: To determine and compare the surface tension, interfacial tension, and emulsion stability of different sucrose esters.
Materials:
-
Sucrose esters (e.g., this compound, Laurate, Palmitate, Oleate)
-
Purified water (aqueous phase)
-
Standardized oil (e.g., Miglyol 812, Olive Oil) (oil phase)
-
CSC-DuNouy Interfacial Tensiometer
-
Homogenizer (e.g., Ultra-Turrax)
-
Graduated cylinders
Methodology:
-
Surface and Interfacial Tension Measurement:
-
Prepare aqueous solutions of each sucrose ester at a standard concentration (e.g., 1% w/v).
-
Measure the surface tension of each solution against air using a DuNouy Tensiometer according to standard protocols.[5]
-
Measure the interfacial tension between the aqueous sucrose ester solution and the oil phase.[5]
-
-
Emulsion Formation:
-
Prepare O/W emulsions by combining the oil phase and the aqueous sucrose ester solution at a defined ratio (e.g., 20:80).
-
Disperse the sucrose ester (e.g., at 0.5% concentration) in the appropriate phase based on its HLB.[5]
-
Homogenize the mixture for a set time and speed (e.g., 4 minutes at 2500 rpm) to form the emulsion.
-
-
Emulsion Stability Assessment:
-
Transfer the freshly prepared emulsion into a graduated cylinder and seal.
-
Store at a controlled temperature (e.g., 25°C for O/W emulsions).[5]
-
Visually inspect and measure any phase separation (creaming or coalescence) at regular intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[5]
-
Stability is reported as the percentage of the original emulsion volume that remains intact over time.
-
Comparative Efficacy: Antimicrobial Activity
Certain sugar esters exhibit significant antimicrobial properties, making them valuable as multifunctional excipients that can also contribute to product preservation. The efficacy is highly dependent on the fatty acid chain length, with medium-chain esters (C10-C14) generally showing the strongest activity, particularly against Gram-positive bacteria.[7] The proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[7]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table compares the MIC values of this compound and other sugar esters against common food-related and pathogenic bacteria. A lower MIC value indicates higher antimicrobial potency.
| Sucrose Ester | Fatty Acid Chain | Bacillus cereus (MIC) | Bacillus subtilis (MIC) | Staphylococcus aureus (MIC) | E. coli (MIC) |
| This compound (Caprate) | C10 | 2.5 mM | 2.5 mM | 2.5 mM | 10 mM |
| Sucrose Laurate | C12 | 16 ng/mL (as MG12) | 16 ng/mL (as MG12) | Not specified | Not specified |
| Sucrose Palmitate | C16 | No Effect | No Effect | Not specified | Not specified |
| Sucrose Stearate | C18 | No Effect | No Effect | Not specified | Not specified |
*Data for Monoglycerol Laurate (MG12) is shown as a proxy for laurate ester activity against Bacillus spp. Data for this compound is from a separate study.[7] Direct comparison should be made with caution due to differing experimental conditions.
The data clearly indicates that sucrose monocaprate (monodecanoate) possesses the strongest and broadest spectrum of antibacterial activity among the tested sucrose esters, inhibiting both Gram-positive and Gram-negative bacteria.[7] The activity diminishes significantly as the fatty acid chain length increases to C16 and C18.
Experimental Protocol: MIC Determination via Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of various sugar esters against selected bacterial strains.
Materials:
-
Sugar esters (e.g., this compound, Laurate, Palmitate)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Methodology:
-
Inoculum Preparation: Culture the test bacteria overnight in broth. Dilute the culture to a standardized concentration of approximately 10⁴-10⁵ Colony Forming Units (CFU)/mL.[10]
-
Serial Dilution: Prepare serial two-fold dilutions of each sugar ester in the broth medium directly in the wells of a 96-well plate. Final concentrations may range from 4000 µg/mL down to 32 µg/mL.[10]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the sugar ester dilutions.
-
Controls: Include positive control wells (broth + inoculum, no ester) and negative control wells (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the sugar ester that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring optical density.[10]
References
- 1. Sucrose esters - Wikipedia [en.wikipedia.org]
- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Sucrose fatty acid esters [chembk.com]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of sucrose stearate-based nanoemulsions and optimisation through γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzymatic Versus Chemical Synthesis of Sucrose Esters
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) esters are non-ionic surfactants with broad applications in the pharmaceutical, cosmetic, and food industries due to their emulsifying, stabilizing, and biodegradable properties.[1][2][3] The synthesis of these versatile molecules can be broadly categorized into two primary approaches: traditional chemical methods and biocatalytic enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
Chemical synthesis of sucrose esters, while offering high yields and relatively short reaction times, often necessitates harsh reaction conditions, including high temperatures and the use of toxic organic solvents.[4][5] This can lead to challenges in product purification and environmental concerns. In contrast, enzymatic synthesis provides a greener alternative, characterized by milder reaction conditions, high regioselectivity, and improved product purity.[5][6][7][8] While enzymatic processes may have longer reaction times, the benefits of higher selectivity and sustainability are making them increasingly attractive.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for the different synthesis methods of sucrose esters, providing a clear comparison of their efficiency and the characteristics of the resulting product.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Chemical Synthesis (Solvent-Based) | Chemical Synthesis (Solvent-Free/Melt) | Enzymatic Synthesis |
| Typical Catalysts | Potassium Carbonate, Sodium Methoxide | Potassium Carbonate, Potassium Soap[1] | Lipases (e.g., Candida antarctica Lipase (B570770) B)[1] |
| Reaction Temperature | 90 - 170°C[1] | 125 - 190°C[1][4] | 30 - 70°C[1] |
| Solvents | DMSO, DMF[1][4] | None (or molten sucrose)[1] | Organic solvents (e.g., t-butanol), solvent-free[1] |
| Typical Reaction Time | 4 - 18 hours | ~4 hours | 10 - 72 hours[1] |
| Reported Yields | 85 - 98% | High, but can be variable | Up to 90.45% |
Table 2: Comparison of Product Characteristics and Process Sustainability
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Product Purity | Often lower due to side reactions and formation of multiple ester forms. Purity can be as low as 50% in some DMSO-based methods.[1] | High, can achieve >90% monoester content due to high regioselectivity.[3] |
| Degree of Substitution (DS) Control | Difficult to control, often results in a mixture of esters with varying DS. | More precise control over DS is possible, leading to a more homogeneous product.[1] |
| Environmental Impact | Use of toxic, high-boiling point solvents like DMF and DMSO poses environmental and safety risks. High energy consumption due to high reaction temperatures. | Generally considered more environmentally friendly. Milder conditions reduce energy consumption. Use of biodegradable enzymes and greener solvents.[6] |
| Downstream Processing | Purification can be complex and costly due to the need to remove catalysts, solvents, and byproducts. | Simpler purification as the enzyme can be easily removed (especially if immobilized) and fewer byproducts are formed.[6] |
Experimental Protocols
Representative Chemical Synthesis Protocol (Solvent-Based Transesterification)
This protocol is a generalized representation of a common chemical synthesis method.
-
Reactant Preparation: Sucrose is dissolved in a high-boiling aprotic dipolar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] A fatty acid methyl ester (e.g., methyl stearate) is added to the solution.
-
Catalyst Addition: A basic catalyst, such as anhydrous potassium carbonate or sodium methoxide, is added to the reaction mixture.[4]
-
Reaction: The mixture is heated to a temperature between 125-135°C under vacuum. The vacuum helps to remove the methanol (B129727) byproduct, driving the reaction equilibrium towards the formation of sucrose esters.[4]
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the solvent is removed by distillation. The crude product is then purified, often through a series of extractions and chromatographic steps, to remove unreacted starting materials, catalyst, and byproducts.
Representative Enzymatic Synthesis Protocol
This protocol outlines a typical enzymatic synthesis process.
-
Substrate Solubilization: Sucrose and a fatty acid or its ester are dissolved in a suitable organic solvent, such as 2-methyl-2-butanol, which can dissolve both polar and non-polar reactants.[1] In some cases, a co-solvent like DMSO may be used to enhance sucrose solubility.
-
Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (e.g., Novozym 435), is added to the mixture.[1] Molecular sieves are often included to remove the water produced during the esterification, which can inhibit the enzyme and reverse the reaction.[1]
-
Reaction: The reaction is typically carried out at a lower temperature, ranging from 30-70°C, with constant stirring.[1]
-
Monitoring: The formation of the sucrose ester is monitored over time using HPLC.[1]
-
Enzyme Recovery and Product Purification: After the reaction reaches the desired conversion, the immobilized enzyme is recovered by simple filtration and can often be reused.[1] The solvent is then evaporated under reduced pressure, and the final product is purified, typically by recrystallization.[1]
Visualizing the Synthesis Pathways and Comparisons
To further illustrate the differences between the two synthesis routes, the following diagrams have been generated.
Caption: Workflow for the chemical synthesis of sucrose esters.
Caption: Workflow for the enzymatic synthesis of sucrose esters.
Caption: Comparative overview of chemical vs. enzymatic synthesis.
Conclusion
The choice between enzymatic and chemical synthesis of sucrose esters depends heavily on the specific requirements of the application, including desired product purity, cost considerations, and environmental policies. Chemical synthesis remains a viable option for large-scale production where high yields are paramount and stringent purification protocols are in place. However, for applications in pharmaceuticals and high-value cosmetics where product purity and a well-defined degree of substitution are critical, enzymatic synthesis offers significant advantages.[5] The trend towards greener and more sustainable chemical processes further positions enzymatic synthesis as a promising and increasingly adopted methodology in modern drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Sucrose esters - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic Synthesis of Sugar Fatty Acid Esters in Solvent-Free Media | Springer Nature Experiments [experiments.springernature.com]
- 8. Sugar ester surfactants: enzymatic synthesis and applications in food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity and Composition of Commercially Available Sucrose Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Sucrose (B13894) monodecanoate, a non-ionic surfactant, is a key excipient in various pharmaceutical formulations, valued for its emulsifying, stabilizing, and solubility-enhancing properties. However, the purity and composition of commercially available sucrose monodecanoate can vary significantly between suppliers and even between batches. This variation can be attributed to the complexities of its synthesis, which often results in a mixture of mono-, di-, and tri-esters, as well as other process-related impurities. For researchers and drug development professionals, rigorous validation of this critical raw material is paramount to ensure experimental reproducibility, formulation stability, and ultimately, the safety and efficacy of the final drug product.
This guide provides a framework for the systematic validation of commercially available this compound. It outlines key analytical techniques, provides detailed experimental protocols, and presents a logical workflow for a comprehensive purity and composition assessment.
Comparative Purity and Composition Analysis
Obtaining direct, publicly available head-to-head comparative data on the purity of this compound from different commercial suppliers is often challenging. Suppliers typically provide a Certificate of Analysis (CoA) with each batch, which may offer some specifications. However, the level of detail can vary. The following tables provide a representative comparison based on typical specifications and data extrapolated from published research.
Table 1: Comparison of Typical Specifications for Commercial this compound
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Product Name | This compound | Sucrose Monocaprate | n-Decanoylsucrose |
| CAS Number | 31835-06-0 | 31835-06-0 | 31835-06-0 |
| Molecular Formula | C₂₂H₄₀O₁₂ | C₂₂H₄₀O₁₂ | C₂₂H₄₀O₁₂ |
| Molecular Weight | 496.55 | 496.55 | 496.55 |
| Stated Purity | ≥95% (HPLC) | "Mixture of esters" | ≥97% (TLC) |
| Appearance | White to off-white powder | White solid | White to off-white solid |
| Storage Temperature | -20°C | -20°C | -20°C |
Table 2: Illustrative Impurity Profile of Commercial this compound
| Impurity Class | Potential Impurities | Typical Abundance Range (%) | Analytical Method(s) |
| Related Sucrose Esters | Sucrose di-decanoate, Sucrose tri-decanoate, Positional isomers of monodecanoate | 1 - 10 | HPLC-ELSD, LC-MS |
| Unreacted Starting Materials | Sucrose, Decanoic acid | 0.1 - 2 | HPLC-RI, GC-FID |
| Residual Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), 2-Methyltetrahydrofuran (2-MeTHF) | < 0.1 | Headspace GC-MS |
| Degradation Products | Hydrolysis products (sucrose and decanoic acid) | Variable | HPLC, GC-FID |
Experimental Protocols for Purity and Composition Validation
A multi-faceted analytical approach is essential for a comprehensive characterization of this compound. The following are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Sucrose Ester Composition
This method is ideal for separating and quantifying non-volatile compounds like sucrose esters that lack a UV chromophore.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 70% A, 30% B
-
10-30 min: Gradient to 30% A, 70% B
-
30-40 min: Hold at 30% A, 70% B
-
40-45 min: Gradient back to 70% A, 30% B
-
45-50 min: Re-equilibration at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Data Analysis: The percentage of this compound and other esters is determined by the relative peak area.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a primary method for quantifying the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., anomeric proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvent Analysis
This technique is highly sensitive for the detection and quantification of volatile organic compounds that may remain from the manufacturing process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
Mass Spectrometer: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Quantification: Use an external standard calibration curve for each potential residual solvent.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the validation of commercially available this compound.
Caption: Experimental workflow for the comprehensive validation of this compound purity and composition.
By implementing this structured analytical approach, researchers, scientists, and drug development professionals can confidently assess the quality of commercially available this compound, ensuring the integrity of their research and the development of safe and effective pharmaceutical products.
Safety Operating Guide
Navigating the Safe Disposal of Sucrose Monodecanoate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sucrose (B13894) monodecanoate, ensuring the protection of both laboratory personnel and the environment.
Sucrose monodecanoate, a non-ionic and combustible solid, is not classified as a hazardous substance under Regulation (EC) No. 1272/2008[1]. However, it is crucial to follow specific disposal procedures to maintain a safe laboratory environment. Even non-hazardous chemicals should not be disposed of as regular waste in a laboratory setting[2].
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Personal Protective Equipment (PPE): Before handling any spill, ensure you are wearing the appropriate PPE, including:
-
Eyeshields
-
Gloves
-
Type N95 (US) respirator or equivalent
Spill Containment and Cleanup:
-
Avoid Dust Formation: Take care to not create airborne dust of the solid material.
-
Containment: Collect the spilled material and place it in a suitable, labeled container for waste disposal[3].
-
Environmental Protection: Prevent the substance from entering drains, sewers, or waterways[4].
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled with the same diligence as any other laboratory chemical.
-
Waste Identification and Collection:
-
Collect all this compound waste, including any contaminated materials, in a designated and clearly labeled waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Institutional Guidelines:
-
Consult your institution's specific chemical hygiene plan and waste disposal procedures. Many institutions, like the University of Louisville, require that all non-hazardous chemicals be collected by the Department of Environmental Health and Safety (DEHS)[2].
-
-
Waste Disposal Request:
-
If required by your institution, submit a chemical waste pickup request through the appropriate channels.
-
-
Labeling and Storage:
-
Ensure the waste container is properly labeled with the full chemical name ("this compound") and any other required information.
-
Store the waste container in a designated, secure area away from incompatible materials while awaiting pickup.
-
In the absence of specific institutional guidelines, the European Waste Code (EWC) recommendation for sucrose is 16 03 06, which corresponds to "organic wastes"[5]. This can serve as a general classification for disposal purposes.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. For sucrose, workplace exposure limits have been established, but these do not directly pertain to waste disposal concentrations.
| Data Point | Value | Reference |
| European Waste Code (EWC) | 16 03 06 (for organic wastes) | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Sucrose monodecanoate
This guide provides immediate, essential safety and logistical information for the handling and disposal of Sucrose monodecanoate in a laboratory setting. Researchers, scientists, and drug development professionals can use this procedural guidance to ensure safe operational practices.
This compound is a non-ionic surfactant and is generally considered to have a low hazard profile. However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. The primary concerns when handling this compound in its solid form are the potential for dust formation and inhalation, as well as eye and skin contact.
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be utilized when handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles or eyeshields | To prevent eye contact with dust particles.[1][2] |
| Hand Protection | Nitrile or other chemical-resistant gloves | To avoid direct skin contact.[1][2] |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended when handling quantities that may generate significant dust, or in poorly ventilated areas.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of the product and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize dust generation and accumulation.[3][4]
-
Avoid Dust Formation: Take care to avoid actions that could create dust clouds. Use non-sparking tools for handling.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]
-
First Aid:
-
Inhalation: If inhaled, move the individual to fresh air. Seek medical advice if discomfort persists.[3][4]
-
Skin Contact: In case of skin contact, wash the affected area with soap and water.[3][4]
-
Eye Contact: If the substance enters the eyes, immediately flush with plenty of water for at least 15 minutes.[3][4]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[3][4]
-
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is -20°C[1].
-
Keep away from strong oxidizing agents.[3]
Disposal Plan
Unused this compound and its containers should be disposed of following institutional and governmental regulations.
Disposal Protocol:
-
Waste Characterization: While this compound is not classified as hazardous waste, it is the generator's responsibility to properly characterize the waste according to applicable regulations.[3]
-
Containment: Collect waste material in a suitable, labeled, and closed container to prevent environmental release.[5][6]
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company. Do not allow the product to enter drains.[6][7]
-
Container Disposal: Dispose of empty containers as unused product in accordance with federal, state, and local requirements.[3][5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
